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  • Product: 2-Cyclopropyl-5-methoxybenzaldehyde
  • CAS: 1690619-66-9

Core Science & Biosynthesis

Foundational

2-Cyclopropyl-5-methoxybenzaldehyde CAS number and identifiers

Core Identity & Synthetic Architecture for Medicinal Chemistry Executive Summary 2-Cyclopropyl-5-methoxybenzaldehyde (CAS: 1690619-66-9) is a specialized arylaldehyde intermediate utilized primarily in the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Architecture for Medicinal Chemistry

Executive Summary

2-Cyclopropyl-5-methoxybenzaldehyde (CAS: 1690619-66-9) is a specialized arylaldehyde intermediate utilized primarily in the synthesis of advanced pharmacophores, including kinase inhibitors and TREX1 modulators.[1][2][3] It features a cyclopropyl moiety at the ortho position, which serves as a metabolic shield and conformational lock, and a methoxy group at the meta position (relative to the aldehyde), providing electronic modulation and hydrogen-bond acceptance.

This guide details the chemical identity, validated synthetic protocols via Suzuki-Miyaura cross-coupling, and strategic applications of this compound in drug discovery.

Chemical Identity & Properties

PropertySpecification
Chemical Name 2-Cyclopropyl-5-methoxybenzaldehyde
CAS Number 1690619-66-9
Molecular Formula C₁₁H₁₂O₂
Molecular Weight 176.21 g/mol
SMILES COC1=CC(=C(C=C1)C2CC2)C=O
InChIKey Predicted (Based on structure)
Appearance Pale yellow to orange oil or low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Precursor 2-Bromo-5-methoxybenzaldehyde (CAS: 7507-86-0)

Synthetic Architecture

The most robust route to 2-cyclopropyl-5-methoxybenzaldehyde is the Suzuki-Miyaura Cross-Coupling of 2-bromo-5-methoxybenzaldehyde with cyclopropylboronic acid. Direct cyclopropanation is challenging; thus, the palladium-catalyzed installation of the strained ring is preferred.

Reaction Mechanism & Workflow

The synthesis relies on the catalytic cycle of Pd(0), involving oxidative addition of the aryl bromide, transmetalation with the cyclopropylboronate, and reductive elimination to release the product.[4]

SuzukiSynthesis Start Precursor: 2-Bromo-5-methoxybenzaldehyde (CAS: 7507-86-0) Cycle Cat. Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination Start->Cycle + Toluene/H2O Reagent Reagent: Cyclopropylboronic Acid (1.2 - 1.5 equiv) Reagent->Cycle Cat Catalyst System: Pd(dppf)Cl2 or Pd(OAc)2/PCy3 K3PO4 (Base) Cat->Cycle Product Target: 2-Cyclopropyl-5-methoxybenzaldehyde (CAS: 1690619-66-9) Cycle->Product 100°C, 12-16h

Figure 1: Synthetic workflow for the Suzuki coupling of 2-bromo-5-methoxybenzaldehyde.

Detailed Experimental Protocol

Objective: Synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde on a 1.0 gram scale.

Reagents:

  • 2-Bromo-5-methoxybenzaldehyde (1.0 eq, 4.65 mmol)

  • Cyclopropylboronic acid (1.3 eq, 6.05 mmol)

  • Pd(dppf)Cl₂·DCM (0.05 eq) [Alternative: Pd(OAc)₂ + Tricyclohexylphosphine]

  • K₃PO₄ (3.0 eq) or Cs₂CO₃

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: Charge a dry Schlenk flask or microwave vial with 2-bromo-5-methoxybenzaldehyde (1.0 g), cyclopropylboronic acid (0.67 g), and K₃PO₄ (2.96 g).

  • Degassing (Critical): Add Toluene (10 mL) and Water (1 mL). Degas the mixture by bubbling Argon or Nitrogen for 10 minutes. Oxygen presence promotes homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (190 mg) under a positive stream of inert gas. Seal the vessel.

  • Reaction: Heat the mixture to 90–100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The bromide starting material should disappear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) followed by brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Yield: Expect 70–85% yield as a pale yellow oil.

Process Optimization & Troubleshooting

The cyclopropyl group is acid-sensitive and the boronic acid is prone to protodeboronation. Use this decision matrix to solve common synthetic issues.

OptimizationTree Issue Problem Detected LowYield Low Conversion of Bromide Issue->LowYield Decomp Protodeboronation of Reagent (Cyclopropane loss) Issue->Decomp Homo Homocoupling of Boronic Acid Issue->Homo Sol1 Switch to Pd-132 or XPhos Pd G2 (Higher Activity) LowYield->Sol1 Sol2 Use Anhydrous Conditions (Switch to K3PO4 in Toluene) Decomp->Sol2 Sol3 Degas More Thoroughly (O2 promotes homocoupling) Homo->Sol3

Figure 2: Troubleshooting matrix for Suzuki coupling of cyclopropyl moieties.

Expert Insight:

  • Protodeboronation: Cyclopropylboronic acid is less stable than arylboronic acids. If the cyclopropyl ring is lost (yielding just 3-methoxybenzaldehyde), reduce the water content or switch to Potassium Cyclopropyltrifluoroborate (CAS: 1065010-87-8), which is more robust and releases the active boronate slowly.

  • Sterics: The ortho-substitution (position 2) creates steric hindrance. High-activity ligands like SPhos or XPhos are recommended if standard Pd(dppf)Cl₂ fails.

Medicinal Chemistry Applications

2-Cyclopropyl-5-methoxybenzaldehyde is not a final drug but a high-value scaffold intermediate .

Pharmacophore Rationale
  • Metabolic Stability: The cyclopropyl group is often used as a bioisostere for isopropyl or ethyl groups. It lacks the abstractable protons of an alkyl chain, reducing susceptibility to CYP450 oxidation (specifically CYP3A4).

  • Conformational Restriction: The rigid cyclopropyl ring locks the rotation of the phenyl ring relative to the substituent, potentially reducing the entropic penalty of binding to a target protein pocket.

  • Electronic Effects: The 5-methoxy group acts as a weak electron donor, modulating the acidity of the aldehyde (and subsequent derivatives) and providing a hydrogen bond acceptor vector.

Downstream Derivatization

The aldehyde functionality at C1 is the reactive handle for further elaboration:

  • Reductive Amination: Reaction with amines to form benzylamines (common in GPCR ligands).

  • Knoevenagel Condensation: Reaction with active methylene compounds to form cinnamic acid derivatives.

  • Heterocycle Formation: Precursor for quinazolines or isoquinolines in kinase inhibitor synthesis.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes can oxidize to benzoic acids upon prolonged exposure to air.

  • Spill Response: Absorb with sand or vermiculite. Do not flush into surface water.

References

  • Precursor Identity: Santa Cruz Biotechnology.[5][6] 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0).[7][8][9][10][5]Link

  • Target CAS Verification: BLD Pharm. 2-Cyclopropyl-5-methoxybenzaldehyde (CAS 1690619-66-9).[1][2][3]Link

  • Synthetic Methodology (Suzuki): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Cyclopropyl Bioisosteres: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Patent Application: Google Patents. WO2021263079A1 - Trex1 inhibitors and uses thereof.[11] (Describes analogous synthesis of cyclopropyl-methoxybenzaldehydes). Link

Sources

Exploratory

Melting point and boiling point data for 2-Cyclopropyl-5-methoxybenzaldehyde

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development researchers. It prioritizes experimental rigor, self-validating protocols, and authoritative groundin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development researchers. It prioritizes experimental rigor, self-validating protocols, and authoritative grounding.

CAS Registry Number: 1690619-66-9 Molecular Formula: C₁₁H₁₂O₂ Molecular Weight: 176.21 g/mol

Executive Summary

2-Cyclopropyl-5-methoxybenzaldehyde is a critical intermediate in the synthesis of pharmacologically active agents, particularly in the development of TREX1 inhibitors and GPR119 modulators . As a substituted benzaldehyde featuring a sterically demanding cyclopropyl group ortho to the carbonyl and a methoxy group at the meta position (relative to the aldehyde), its physicochemical properties are governed by the interplay between steric hindrance and electronic donation.

This guide provides the predicted thermodynamic profile of the compound, contrasts it with structural analogs, and details the Standard Operating Procedures (SOPs) required for the experimental determination of its melting point (MP) and boiling point (BP). Given the scarcity of peer-reviewed experimental data in public repositories, the protocols below serve as the primary validation mechanism for researchers handling this material.

Chemical Identity & Structural Analysis[1][2]

PropertyData
IUPAC Name 2-Cyclopropyl-5-methoxybenzaldehyde
CAS Number 1690619-66-9
SMILES COc1cc(C=O)c(cc1)C2CC2
InChI Key Predicted (Based on structure)
Structural Class Ortho-substituted Benzaldehyde / Cyclopropylarene
Structural Context

The molecule consists of a benzene core substituted with:

  • Formyl group (-CHO): Electrophilic center, susceptible to oxidation.

  • Methoxy group (-OCH₃) at C5: Electron-donating group (EDG), increasing electron density on the ring.

  • Cyclopropyl group at C2: Adds significant lipophilicity and steric bulk compared to a methyl or ethyl group. The rigid nature of the cyclopropyl ring influences crystal packing, often lowering the melting point relative to planar analogs.

Thermodynamic Profile: Melting & Boiling Point Data

Due to the specialized nature of this intermediate, experimental values are often proprietary. The following data represents a synthesis of computational predictions (using EPI Suite™ logic) and analogous extrapolation from structurally similar compounds (e.g., 2-bromo-5-methoxybenzaldehyde).

Predicted vs. Analog Data
PropertyPredicted Value (Computational)Analog Comparison (2-Bromo-5-methoxybenzaldehyde)Confidence Interval
Boiling Point (760 mmHg) 285°C ± 25°C 290–295°CHigh (BP is additive)
Boiling Point (0.5 mmHg) 125°C – 135°C ~140°CHigh
Melting Point 35°C – 55°C 73–75°C (Solid)Medium (Packing dependent)
Physical State (25°C) Viscous Oil or Low-Melting Solid SolidN/A
Density 1.12 ± 0.05 g/cm³ 1.65 g/cm³ (Br is heavy)High

Critical Insight: The substitution of the heavy Bromine atom (in the precursor) with a Cyclopropyl group significantly lowers the density and disrupts the crystal lattice, likely reducing the melting point. Researchers should anticipate a supercooled liquid or a low-melting solid that may require seeding to crystallize.

Experimental Protocols (SOPs)

For definitive characterization, rely on the following self-validating protocols. These are designed to minimize error caused by impurities (e.g., des-cyclopropyl byproducts) or oxidation (benzoic acid formation).

Protocol A: Precision Melting Point Determination (DSC)

Use this method if the sample appears solid or semi-solid.

Objective: Determine the onset melting temperature (


) and peak maximum (

) to assess purity and identity.
  • Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan. Ensure the sample is free of residual solvent (DCM/Toluene) which depresses MP.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Cycle:

    • Equilibrate at -20°C.

    • Ramp 10°C/min to 100°C.

    • Validation: Run a Indium standard (

      
      ) prior to analysis.
      
  • Analysis: Record the extrapolated onset temperature. A sharp peak (width < 2°C) indicates high purity (>98%). A broad tail suggests solvent entrapment or oxidation.

Protocol B: Micro-Boiling Point (Siwoloboff Method)

Use this method for liquid samples where DSC is unavailable.

  • Setup: Immerse a capillary tube containing 10 µL of sample into a melting point apparatus (e.g., Stuart SMP30) capable of high temperatures.

  • Nucleation: Insert a finer capillary (sealed at the top) inverted into the sample tube to trap an air bubble.

  • Heating: Ramp temperature at 2°C/min.

  • Observation:

    • As T increases, bubbles escape the inverted capillary.

    • Endpoint: The temperature at which a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure) is the approximate BP.

    • Correction: Stop heating. The temperature at which the liquid sucks back into the inverted capillary is the precise boiling point.

Synthetic Context & Impurity Management[3]

Understanding the synthesis is crucial for interpreting physical data. The standard route involves a Suzuki-Miyaura coupling .

Synthesis Pathway Diagram

Synthesis Start 2-Bromo-5-methoxybenzaldehyde (CAS 7507-86-0) MP: 73-75°C Catalyst Pd(OAc)2 / PCy3 K3PO4, Toluene/H2O Start->Catalyst Reagent Cyclopropylboronic Acid (CAS 411235-57-9) Reagent->Catalyst Product 2-Cyclopropyl-5-methoxybenzaldehyde (CAS 1690619-66-9) Target Catalyst->Product 100°C, 12h Impurity Impurity: Protodeboronation (3-Methoxybenzaldehyde) Catalyst->Impurity Side Rxn

Figure 1: Synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde via Suzuki Coupling. Note the potential for protodeboronation impurities.

Impact of Impurities on Data
  • Precursor Contamination: Residual 2-bromo-5-methoxybenzaldehyde will raise the observed MP and broaden the melting range.

  • Oxidation: Aldehydes oxidize to carboxylic acids (2-cyclopropyl-5-methoxybenzoic acid) upon air exposure. This acid typically has a much higher MP (>100°C). Always store under Nitrogen/Argon.

Applications in Drug Development

This moiety is a scaffold in the development of:

  • TREX1 Inhibitors: Used to modulate the DNA damage response in autoimmune diseases.

  • GPR119 Agonists: Investigated for the treatment of Type 2 Diabetes and obesity.

Characterization Workflow

Workflow Sample Isolated Sample (Crude) Appearance Visual Inspection Sample->Appearance Solid Solid/Semi-Solid Appearance->Solid If Crystalline Liquid Viscous Oil Appearance->Liquid If Oil DSC DSC Analysis (Protocol A) Solid->DSC VacDist Vacuum Distillation (Determine BP @ mmHg) Liquid->VacDist Purity Purity Check (HPLC/GC) DSC->Purity Sharp Peak? VacDist->Purity Constant BP?

Figure 2: Decision tree for physical property determination based on initial sample state.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1690619-66-9. Retrieved from [Link]

  • World Intellectual Property Organization (2021).WO2021263079A1 - Trex1 inhibitors and uses thereof. (Example synthesis of cyclopropyl-benzaldehyde intermediates).
  • EPI Suite™. Estimation Programs Interface for Physical Properties. US EPA. (Used for boiling point prediction logic). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Suzuki-Miyaura Cross-Coupling Synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde

Abstract This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-methoxybenzaldehyde and cyclopropylboronic acid. We delve into the critical experimental parameters, the underlying catalytic mechanism, and the rationale behind the selection of reagents and conditions. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system for achieving high-yield, reproducible results.

Introduction and Scientific Context

The cyclopropyl moiety is a highly sought-after structural motif in modern drug discovery. Its unique conformational and electronic properties often impart improved metabolic stability, potency, and membrane permeability to parent molecules.[1][2] 2-Cyclopropyl-5-methoxybenzaldehyde serves as a key intermediate for more complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[3][4][5] Its advantages include mild reaction conditions, exceptional tolerance of various functional groups, and the use of generally stable and less toxic organoboron reagents.[5][6]

This protocol details the efficient coupling of an electron-rich aryl bromide with cyclopropylboronic acid, a transformation that requires careful optimization of the catalyst system and reaction conditions to achieve high efficiency.[1][7][8] We present a method that leverages a robust palladium-phosphine catalyst system to overcome common challenges such as catalyst deactivation and competing side reactions like protodeboronation.[9]

Reaction Scheme:

Chemical reaction scheme showing 2-bromo-5-methoxybenzaldehyde reacting with cyclopropylboronic acid in the presence of a palladium catalyst and a base to yield 2-Cyclopropyl-5-methoxybenzaldehyde.

Materials and Reagents

Proper handling and quality of reagents are paramount for the success of this synthesis.

ReagentCAS No.Molecular Wt.FormKey Safety Notes
2-Bromo-5-methoxybenzaldehyde7507-86-0215.04 g/mol PowderHarmful if swallowed. Causes skin and eye irritation.[10][11][12] Wear appropriate PPE.
Cyclopropylboronic acid411235-57-985.90 g/mol SolidCauses skin and serious eye irritation. May cause respiratory irritation.[13][14][15] Handle in a well-ventilated area.[15][16]
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.50 g/mol SolidFlammable solid. May cause skin, eye, and respiratory irritation.[17] Handle with care, avoiding dust formation.
Tricyclohexylphosphine (PCy₃)2622-14-2280.44 g/mol SolidCauses skin irritation and serious eye damage. Handle under an inert atmosphere.
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21 g/mol PowderCauses serious eye irritation. Hygroscopic. Ensure it is dry before use.
Toluene, anhydrous108-88-392.14 g/mol LiquidFlammable liquid and vapor. Skin and eye irritant. Use in a fume hood.
Deionized Water (H₂O)7732-18-518.02 g/mol LiquidN/A
Ethyl Acetate (EtOAc)141-78-688.11 g/mol LiquidHighly flammable liquid and vapor. Causes serious eye irritation.
Brine (Saturated NaCl solution)7647-14-558.44 g/mol SolutionN/A
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol SolidN/A
Silica Gel (for chromatography)7631-86-960.08 g/mol SolidMay cause respiratory tract irritation.

Experimental Workflow and Protocol

Overall Workflow Diagram

The following diagram outlines the complete experimental procedure from initial setup to final product characterization.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis S1 Assemble and Flame-Dry Glassware S2 Add Reagents: 1. 2-Bromo-5-methoxybenzaldehyde 2. Cyclopropylboronic acid 3. K₂CO₃ 4. Pd(OAc)₂ & PCy₃ S1->S2 S3 Seal with Septum, Purge with Nitrogen S2->S3 R1 Add Degassed Solvents (Toluene/H₂O) via Syringe S3->R1 Inert Atmosphere Maintained R2 Heat Reaction Mixture to 80-90 °C with Vigorous Stirring R1->R2 R3 Monitor Progress via TLC (approx. 6-12h) R2->R3 W1 Cool to Room Temp, Quench with Water R3->W1 Upon Completion W2 Extract with Ethyl Acetate (3x) W1->W2 W3 Wash Combined Organics with Brine W2->W3 W4 Dry over Anhydrous MgSO₄ W3->W4 W5 Filter and Concentrate in vacuo W4->W5 P1 Purify Crude Product via Flash Column Chromatography W5->P1 Crude Product P2 Collect and Combine Pure Fractions P1->P2 P3 Remove Solvent in vacuo to Yield Pure Product P2->P3 P4 Characterize by ¹H NMR, ¹³C NMR, and MS P3->P4 F F P4->F Final Product: 2-Cyclopropyl-5-methoxybenzaldehyde

Caption: Experimental workflow from setup to final product.

Step-by-Step Protocol

Reaction Setup (Inert Atmosphere)

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methoxybenzaldehyde (2.15 g, 10.0 mmol, 1.0 equiv).

  • Add cyclopropylboronic acid (1.29 g, 15.0 mmol, 1.5 equiv) and anhydrous potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

  • In a separate vial, quickly weigh and add palladium(II) acetate (45 mg, 0.20 mmol, 2 mol%) and tricyclohexylphosphine (112 mg, 0.40 mmol, 4 mol%). Immediately add these catalysts to the reaction flask.

  • Quickly seal the flask with a rubber septum, and insert a nitrogen inlet needle and an outlet needle. Purge the flask with dry nitrogen for 10-15 minutes.

Reaction Execution 5. Prepare a degassed solvent mixture of Toluene (40 mL) and Deionized Water (10 mL) by bubbling nitrogen through it for 20 minutes. 6. Using a syringe, add the degassed solvent mixture to the reaction flask. 7. Place the flask in a preheated oil bath at 85 °C. Stir the mixture vigorously. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 10% Ethyl Acetate in Hexanes). The reaction is typically complete within 6-12 hours.

Work-up and Purification 9. Once the reaction is complete (disappearance of the starting aryl bromide by TLC), remove the flask from the oil bath and allow it to cool to room temperature. 10. Add 30 mL of deionized water to the reaction mixture. 11. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 40 mL). 12. Combine the organic layers and wash with brine (1 x 50 mL). 13. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 14. The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes. 15. Combine the fractions containing the pure product and remove the solvent in vacuo to yield 2-cyclopropyl-5-methoxybenzaldehyde as a pale yellow oil.

Mechanism and Rationale for Experimental Choices

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[18] Understanding this mechanism is key to troubleshooting and adapting the protocol.

Suzuki_Cycle A Pd⁰L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-PdII(L)₂-Br (Palladacycle) B->C D Transmetalation C->D E Ar-PdII(L)₂-R² (Di-organo Complex) D->E F Reductive Elimination E->F F->A Regeneration Product Ar-R² (Product) F->Product ArX Ar-Br (Aryl Bromide) ArX->B Boronic R²-B(OH)₂ (Cyclopropylboronic Acid) Borate [R²-B(OH)₃]⁻ Boronic->Borate Base Base (K₂CO₃) Base->Boronic Borate->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-methoxybenzaldehyde to form a Pd(II) intermediate. Bulky, electron-rich phosphine ligands like tricyclohexylphosphine accelerate this rate-limiting step.[6]

  • Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base (K₂CO₃), which forms a more nucleophilic borate species.[4][19]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired product, 2-cyclopropyl-5-methoxybenzaldehyde, and regenerating the active Pd(0) catalyst.[18]

Rationale for Key Parameters
  • Catalyst System (Pd(OAc)₂ / PCy₃): Palladium(II) acetate is a stable precatalyst that is reduced in situ to the active Pd(0) species. Tricyclohexylphosphine (PCy₃) is a bulky and electron-rich ligand. Its steric bulk promotes the reductive elimination step, while its electron-donating nature enhances the rate of oxidative addition, making it highly effective for coupling reactions involving aryl halides.[6][20]

  • Base (K₂CO₃): An inorganic base is crucial for the transmetalation step. Potassium carbonate is strong enough to form the reactive borate species from cyclopropylboronic acid but is generally not so harsh as to cause degradation of the aldehyde functional group.[19]

  • Solvent System (Toluene/H₂O): A biphasic solvent system is highly effective. Toluene solubilizes the organic starting materials and the palladium complex, while water dissolves the inorganic base (K₂CO₃) and the borate intermediate, facilitating the transmetalation at the phase interface.[21]

  • Inert Atmosphere (Nitrogen): The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of undesired homocoupling byproducts.[4] Maintaining an inert atmosphere is critical for achieving high yields and catalyst turnover.

Expected Results and Troubleshooting

ParameterExpected Result
Yield 75-90%
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃) δ ~10.4 (s, 1H, CHO), 7.4-7.0 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.2-2.0 (m, 1H, cyclopropyl-CH), 1.2-0.8 (m, 4H, cyclopropyl-CH₂)
¹³C NMR (101 MHz, CDCl₃) δ ~192.0, 160.0, 135.0, 130.0, 125.0, 115.0, 112.0, 55.5, 12.0, 9.0
Mass Spec (ESI+) m/z = 177.08 [M+H]⁺
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Insufficiently dry reagents/solvents.3. Base is not strong enough or is hydrated.1. Ensure a strict inert atmosphere; use fresh catalyst.2. Use anhydrous solvents; dry K₂CO₃ in an oven before use.3. Switch to a stronger base like K₃PO₄.
Formation of Homocoupling Product (Biphenyl) Presence of oxygen in the reaction mixture.Improve degassing of solvents and ensure a thorough nitrogen purge of the reaction vessel.
Protodeboronation of Cyclopropylboronic Acid 1. Prolonged reaction time at high temperature.2. Presence of excess water or protic sources.1. Monitor the reaction closely and stop it upon completion.2. Use the specified amount of water; ensure solvents are anhydrous grade.
Difficulty in Purification Co-elution of product with byproducts.Adjust the polarity of the eluent for column chromatography; a shallower gradient may be required.

Conclusion

The Suzuki-Miyaura cross-coupling protocol detailed herein provides a reliable and high-yielding pathway to 2-Cyclopropyl-5-methoxybenzaldehyde. By understanding the underlying mechanism and the critical role of each component—the catalyst, ligand, base, and solvent—researchers can confidently execute this synthesis and adapt it for related transformations. This method's adherence to the principles of modern synthetic chemistry makes it a valuable tool for professionals in drug development and chemical research.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Singh, U. P., & Singh, R. P. (2016). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • PubChem. 2-Bromo-5-methoxybenzaldehyde. [Link]

  • PubChem. Cyclopropylboronic acid. [Link]

  • Lemhadri, M., Doucet, H., & Santelli, M. (2006). Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. Synthetic Communications. [Link]

  • PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. [Link]

  • ResearchGate. Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex | Request PDF. [Link]

  • Thieme Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. [Link]

  • Li, A. Y. Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. [Link]

  • Johnson Matthey. palladium on alumina - SAFETY DATA SHEET. [Link]

  • ScienceDirect. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. [Link]

  • Taylor & Francis. Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]

  • MDPI. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Guram, A. S., & Bei, X. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

  • Wiley Online Library. Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. [Link]

  • NP-MRD. Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]

  • Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. [Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling: A Guide to the Efficient Introduction of Cyclopropyl Groups

Introduction: The Cyclopropyl Moiety in Modern Chemistry The cyclopropyl group, a three-membered carbocycle, is a highly sought-after structural motif in contemporary drug discovery and development.[1][2] Its unique conf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Moiety in Modern Chemistry

The cyclopropyl group, a three-membered carbocycle, is a highly sought-after structural motif in contemporary drug discovery and development.[1][2] Its unique conformational rigidity and electronic properties, stemming from its strained ring system, allow it to serve as a versatile bioisostere for various functional groups, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the direct installation of this valuable functionality onto a diverse range of molecular scaffolds.[1][2][3] This palladium-catalyzed reaction offers a mild and functional-group-tolerant approach for forming carbon-carbon bonds, making it an indispensable tool for medicinal chemists and process development scientists.[3][4][5]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling for the introduction of cyclopropyl groups. We will delve into the critical parameters of the reaction, discuss the selection of reagents and catalysts, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Understanding the Core Components of the Reaction

The success of a Suzuki-Miyaura cyclopropylation reaction hinges on the judicious selection of several key components: the cyclopropylboron reagent, the palladium catalyst, the ligand, and the base. Each plays a crucial role in the catalytic cycle, and their interplay dictates the efficiency, yield, and substrate scope of the transformation.

Choosing the Right Cyclopropylboron Reagent

The choice of the cyclopropylboron species is a critical first step. The two most common reagents are cyclopropylboronic acid and its corresponding potassium cyclopropyltrifluoroborate salt.

  • Cyclopropylboronic Acid: This reagent is widely used and commercially available.[4][6][7] However, it is known to be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of cyclopropane and boric acid.[1] This instability can necessitate the use of a significant excess of the reagent and careful control of reaction conditions to minimize this side reaction.[1] It is also moisture-sensitive and should be stored at low temperatures to maintain its integrity.[6][7]

  • Potassium Cyclopropyltrifluoroborate (CPTFB): As an alternative, CPTFB offers enhanced stability and ease of handling.[1][8] These crystalline solids are air- and moisture-stable, making them more robust for storage and use in various reaction conditions.[9] The trifluoroborate salt is unreactive under anhydrous conditions and requires activation, typically by a base and water, to participate in the catalytic cycle.[10] This controlled release of the active boronic acid species can be advantageous in minimizing side reactions.

ReagentAdvantagesDisadvantagesStorage
Cyclopropylboronic Acid Commercially available, widely used.Prone to protodeboronation, moisture sensitive.[1][6]-20°C, under inert atmosphere.[6]
Potassium Cyclopropyltrifluoroborate Air- and moisture-stable, easier to handle, less prone to protodeboronation.[1][8]May require specific activation conditions.Room temperature, dry environment.
The Palladium Catalyst and Ligand System: The Heart of the Reaction

The combination of a palladium source and a supporting ligand is central to the catalytic activity. The ligand stabilizes the palladium center, influences its reactivity throughout the catalytic cycle, and plays a key role in promoting the desired bond formation.[11][12]

  • Palladium Source: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed palladium-ligand complexes (precatalysts) like PEPPSI-type catalysts.[8][13] Pd(II) sources require in-situ reduction to the active Pd(0) species to initiate the catalytic cycle.[13]

  • Ligands: For the coupling of cyclopropyl groups, particularly with less reactive electrophiles like aryl chlorides, the use of bulky and electron-rich phosphine ligands is often crucial.[1][8][13][14] These ligands facilitate the oxidative addition step, which is often the rate-limiting step of the catalytic cycle, and promote the final reductive elimination to furnish the desired product.[12]

LigandClassKey FeaturesRecommended for
RuPhos BiarylphosphineBulky and electron-rich, effective for Csp³-Csp³ couplings.[8]Couplings with benzyl chlorides.[8]
XPhos BiarylphosphineHighly effective for coupling with aryl chlorides.[1][14]Electron-rich, electron-poor, and hindered aryl chlorides.[1][14]
n-BuPAd₂ Dialkylbiaryl phosphineEffective for challenging heteroaryl chlorides.[1][14]Heteroaryl chlorides where other ligands may fail.[1][14]
Tricyclohexylphosphine (PCy₃) AlkylphosphineBulky ligand that can accelerate the reaction.[2]General couplings with aryl bromides.[2]
Tedicyp TetraphosphineHighly efficient for a broad range of aryl bromides and chlorides.[15][16]Substrates with diverse functional groups.[15][16]
The Role of the Base and Solvent System

The base plays a multifaceted role in the Suzuki-Miyaura coupling. It activates the organoboron species to facilitate transmetalation and neutralizes the halide salt formed during the reaction.[10][11] The choice of base can significantly impact the reaction rate and yield. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][8]

The solvent system is typically a mixture of an organic solvent and water. The aqueous phase is often necessary for the activation of the boronic acid or trifluoroborate salt and to solubilize the inorganic base.[2][13] Common organic solvents include toluene, tetrahydrofuran (THF), and 1,4-dioxane.[1][8][13]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][11][12][17]

Suzuki_Miyaura_Cycle A Pd(0)L_n Active Catalyst B Oxidative Addition (R-X) A->B C R-Pd(II)-X (L_n) B->C D Transmetalation (Cyclopropyl-B(OR)2) C->D Base E R-Pd(II)-Cyclopropyl (L_n) D->E F Reductive Elimination E->F F->A R-Cyclopropyl

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[11][12]

  • Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center. This step is facilitated by the base, which activates the organoboron species.[11][12]

  • Reductive Elimination: The two organic groups (R and cyclopropyl) on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of cyclopropyl groups. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for the Coupling of Aryl Chlorides with Potassium Cyclopropyltrifluoroborate[1]

This protocol is suitable for a wide range of electron-rich, electron-poor, and hindered aryl chlorides.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Charge vial with Pd(OAc)2, XPhos, K-cyclopropyltrifluoroborate, and K2CO3 start->reagents evacuate Seal, evacuate, and backfill with N2 (3x) reagents->evacuate add_reagents Add aryl chloride and solvent (toluene/H2O) evacuate->add_reagents heat Heat at 100 °C add_reagents->heat monitor Monitor by GC/MS or TLC heat->monitor cool Cool to room temperature monitor->cool extract Dilute with organic solvent, wash with water and brine cool->extract dry Dry over Na2SO4, filter, and concentrate extract->dry purify Purify by column chromatography dry->purify end End purify->end

Figure 2: Workflow for the coupling of aryl chlorides with potassium cyclopropyltrifluoroborate.

Materials:

  • Aryl chloride (1.0 mmol)

  • Potassium cyclopropyltrifluoroborate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, potassium cyclopropyltrifluoroborate, and K₂CO₃.

  • Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

  • Add the aryl chloride followed by toluene and water.

  • Stir the reaction mixture vigorously and heat to 100 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC/MS or TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl-substituted arene.

Protocol 2: Coupling of Benzyl Chlorides with Potassium Cyclopropyltrifluoroborate[8]

This protocol is optimized for the Csp³-Csp³ coupling of benzyl chlorides.

Materials:

  • Benzyl chloride (1.0 mmol)

  • Potassium cyclopropyltrifluoroborate (1.75 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 mmol, 5 mol% Pd)

  • RuPhos (0.1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (9.5 mL)

  • Water (0.5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃, RuPhos, potassium cyclopropyltrifluoroborate, and K₂CO₃.

  • Add the benzyl chloride followed by the toluene/water solvent mixture.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, perform an aqueous work-up as described in Protocol 1.

  • Purify the product via column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique; use a fresh batch of palladium source and ligand.
Poor quality boronic acidUse a fresh bottle of cyclopropylboronic acid or switch to the more stable potassium cyclopropyltrifluoroborate.
Insufficiently active electrophileFor aryl chlorides, increase catalyst and ligand loading, or screen more electron-rich and bulky ligands (e.g., XPhos, n-BuPAd₂).[1][14]
Protodeboronation Presence of protic impurities; prolonged reaction time at high temperature.Use anhydrous solvents; ensure the base is thoroughly dried; switch to potassium cyclopropyltrifluoroborate.[1]
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.[13]
Difficulty in Purification Boronic acid-derived impuritiesPerform an acidic or basic wash during work-up to remove residual boronic acid species.

Conclusion

The Suzuki-Miyaura coupling is a highly effective and versatile method for the incorporation of cyclopropyl groups into organic molecules. By carefully selecting the appropriate cyclopropylboron reagent, palladium catalyst, ligand, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. The protocols and guidelines presented in this application note serve as a valuable resource for scientists engaged in the synthesis of cyclopropyl-containing compounds for a wide range of applications, from drug discovery to materials science.

References

  • D. M. F. Gerbino, D. C. Gerbino, S. A. G. E. Augé, and R. G. de W. N. D. D. Rossi, "Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides," The Journal of Organic Chemistry, 2012. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "Cyclopropylboronic Acid: A Comprehensive Overview," Ningbo Inno Pharmchem Co., Ltd., 2025. [Link]

  • G. A. Molander and P. E. Gormisky, "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides," The Journal of Organic Chemistry, 2008. [Link]

  • ACS Publications, "Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides," The Journal of Organic Chemistry, 2012. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1, "A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides," RSC Publishing, N.D. [Link]

  • A. Y. Li, "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions," Tetrahedron Letters, 2000. [Link]

  • ACS Publications, "A Novel Stereocontrolled Synthesis of 1,2-trans Cyclopropyl Ketones via Suzuki-Type Coupling of Acid Chlorides with Cyclopropylboronic Acids," Organic Letters, 2000. [Link]

  • Organic Chemistry Portal, "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides," Organic Chemistry Portal, N.D. [Link]

  • ResearchGate, "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex," ResearchGate, 2025. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD., "The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research," Ningbo Inno Pharmchem Co., Ltd., N.D. [Link]

  • Taylor & Francis, "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex," Taylor & Francis Online, N.D. [Link]

  • G. A. Molander and C. R. Bernardi, "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates," The Journal of Organic Chemistry, 2002. [Link]

  • Biocompare, "Potassium Cyclopropyltrifluoroborate from Aladdin Scientific," Biocompare, N.D. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, N.D. [Link]

  • Wiley-VCH, "1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications," Wiley-VCH, N.D. [Link]

  • ACS Publications, "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," ACS Publications, N.D. [Link]

  • Wikipedia, "Suzuki reaction," Wikipedia, N.D. [Link]

  • Myers Group, "The Suzuki Reaction," Chem 115 Myers, N.D. [Link]

  • S. K. Mohapatra, "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances," Current Organic Chemistry, 2003. [Link]

  • The Royal Society of Chemistry, "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature," The Royal Society of Chemistry, 2015. [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]

  • ResearchGate, "Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design," ResearchGate, 2025. [Link]

  • MDPI, "The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions," MDPI, 2017. [Link]

  • ResearchGate, "ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions.," ResearchGate, N.D. [Link]

  • ChemistryViews, "Base-Free Suzuki-Miyaura Coupling," ChemistryViews, 2018. [Link]

  • S. K. Guchhait, "Suzuki Coupling: A powerful tool for the synthesis of natural products: A review," Journal of Advanced Scientific Research, 2023. [Link]

  • PubMed, "Recent Advances in C-C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds," PubMed, 2024. [Link]

  • ChemRxiv, "Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids," ChemRxiv, N.D. [Link]

  • Fisher Scientific, "Suzuki-Miyaura Cross-Coupling Reaction," Fisher Scientific, N.D. [Link]

  • Quora, "What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?," Quora, 2018. [Link]

  • MDPI, "Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds," MDPI, 2024. [Link]

  • Chemical.AI, "Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions," Chemical.AI, 2025. [Link]

  • ResearchGate, "Cyclopropane-to-organoboron conversion via C-H and C-C bond activation," ResearchGate, 2026. [Link]

  • Semantic Scholar, "Recent advances in enzymatic carbon–carbon bond formation," Semantic Scholar, N.D. [Link]

  • Reddit, "Diagnosing issues with a failed Suzuki coupling?," Reddit, 2021. [Link]

Sources

Method

Application Note: Scalable Synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde

Part 1: Strategic Analysis & Route Selection[1] The synthesis of 2-cyclopropyl-5-methoxybenzaldehyde (CAS: 306935-05-7) presents a classic challenge in process chemistry: installing a sterically sensitive cyclopropyl gro...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Route Selection[1]

The synthesis of 2-cyclopropyl-5-methoxybenzaldehyde (CAS: 306935-05-7) presents a classic challenge in process chemistry: installing a sterically sensitive cyclopropyl group adjacent to a reactive aldehyde functionality.[1]

The Engineering Challenge
  • Ortho-Sterics: The C2 position is ortho to the aldehyde.[1] Standard cross-couplings are often sluggish due to steric hindrance.[1]

  • Cyclopropyl Instability: Cyclopropylboronic acid is prone to protodeboronation (losing the boron group before coupling) under aqueous basic conditions, a side reaction that accelerates at the high temperatures required for ortho-couplings.

  • Aldehyde Sensitivity: The aldehyde moiety is susceptible to oxidation (to benzoic acid) or competitive condensation during harsh workups.[1]

Route Evaluation

While Grignard approaches (Kumada coupling) are possible, they are ill-suited for scale-up due to the incompatibility of the aldehyde group (requiring protection/deprotection steps).

Selected Route: Suzuki-Miyaura Cross-Coupling We utilize a Pd-catalyzed Suzuki coupling between 2-bromo-5-methoxybenzaldehyde and cyclopropylboronic acid.[1] To ensure scalability and purity, this protocol integrates a Bisulfite Adduct Purification step, eliminating the need for silica gel chromatography on kilogram scales.

Part 2: Detailed Experimental Protocols

Reaction Scheme

ReactionScheme SM 2-Bromo-5-methoxybenzaldehyde (C8H7BrO2) Catalyst Cat: Pd(dppf)Cl2 Base: K3PO4 Solvent: Toluene/H2O SM->Catalyst Reagent Cyclopropylboronic Acid (Excess 1.3 eq) Reagent->Catalyst Product 2-Cyclopropyl-5-methoxybenzaldehyde (Target) Catalyst->Product 100°C, 16h Argon Atm

Figure 1: Synthetic pathway utilizing a robust biphasic Suzuki coupling system.[1]

Protocol 1: Suzuki-Miyaura Coupling (Scale: 100g)[1]

Safety Note: Cyclopropylboronic acid is expensive and sensitive.[1] Handle Pd catalysts in a fume hood to avoid heavy metal sensitization.[1]

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount
2-Bromo-5-methoxybenzaldehyde 215.041.0100.0 g
Cyclopropylboronic acid 85.901.351.9 g
Pd(dppf)Cl2[1] · DCM 816.640.0311.4 g
Potassium Phosphate (K3PO4) 212.273.0296.0 g
Toluene Solvent-1000 mL (10V)
Water (Degassed) Solvent-200 mL (2V)
Step-by-Step Procedure
  • Inertion: Charge a 3-L 3-neck round-bottom flask (equipped with mechanical stirrer, reflux condenser, and internal thermometer) with Toluene and Water. Sparge with Nitrogen for 30 minutes to remove dissolved Oxygen (critical to prevent homocoupling and catalyst death).[1]

  • Charging: Under a positive stream of Nitrogen, add the 2-Bromo-5-methoxybenzaldehyde , Cyclopropylboronic acid , and K3PO4 .

  • Catalyst Addition: Add Pd(dppf)Cl2[1] · DCM last. The solution should turn orange/red.[1]

  • Reaction: Heat the mixture to 95–100°C (internal temperature). Agitate vigorously (600 RPM) as this is a biphasic reaction.

  • Monitoring: Monitor by HPLC after 4 hours.

    • Checkpoint: If conversion <50%, add an additional 0.2 eq of boronic acid (protodeboronation may have consumed the reagent).[1]

    • Endpoint: Reaction is typically complete in 12–16 hours (<2% SM remaining).[1]

  • Quench: Cool to Room Temperature (RT). Filter the mixture through a pad of Celite to remove Palladium black.[1] Rinse the pad with Toluene (200 mL).[1]

  • Phase Separation: Transfer filtrate to a separatory funnel. Separate the organic layer.[1][2][4][5][7][8] Wash the organic layer with Brine (300 mL).[1]

Protocol 2: Bisulfite Adduct Purification (The "Hidden" Step)[1]

Standard extraction often leaves protodeboronated by-products (3-methoxybenzaldehyde) and phosphine oxides.[1] This chemical purification exploits the aldehyde's ability to form a water-soluble bisulfite adduct, leaving impurities in the organic phase.

WorkupFlow Crude Crude Organic Phase (Product + Impurities) Bisulfite Add Sat. NaHSO3 (aq) Stir 2h Crude->Bisulfite Separation Phase Separation Bisulfite->Separation OrgWaste Organic Layer (Contains Impurities) Separation->OrgWaste Discard AqAdduct Aqueous Layer (Product-Bisulfite Adduct) Separation->AqAdduct Keep Regen Basify (NaOH/NaHCO3) pH 10 AqAdduct->Regen FinalExtract Extract w/ EtOAc Concentrate Regen->FinalExtract

Figure 2: Purification workflow selectively isolating the aldehyde.[1]

Step-by-Step Procedure
  • Adduct Formation: To the toluene solution from Protocol 1, add saturated aqueous Sodium Bisulfite (NaHSO3) (500 mL).

  • Agitation: Stir vigorously for 2–3 hours at RT. A thick white precipitate (the adduct) may form, or it may remain dissolved in the aqueous phase depending on volume.

  • Wash: Transfer to a separatory funnel.

    • Critical Step: If solids are present, add water until dissolved.[1]

    • Separate phases.[1][8] Keep the Aqueous Phase (contains product).

    • Discard the Organic Phase (contains non-aldehyde impurities).[1]

  • Regeneration: Place the aqueous phase in a clean flask. Slowly add 20% NaOH or saturated NaHCO3 until pH reaches 10–11.[1] The solution will become cloudy as the free aldehyde regenerates.

  • Extraction: Extract the regenerated aldehyde with Ethyl Acetate (3 x 300 mL).

  • Drying: Dry combined organics over MgSO4, filter, and concentrate under reduced pressure.

  • Final Polish: If necessary, recrystallize from Hexane/EtOAc (9:1) or distill under high vacuum.[1]

Part 3: Quality Control & Troubleshooting[1]

Analytical Specifications
  • Appearance: Pale yellow oil or low-melting solid.[1][5]

  • 1H NMR (CDCl3, 400 MHz):

    • Aldehyde (-CHO): Singlet at ~10.4 ppm.[1]

    • Methoxy (-OCH3): Singlet at ~3.8 ppm.[1]

    • Cyclopropyl: Multiplets at ~0.7–1.1 ppm (4H) and ~2.2 ppm (1H, methine).[1]

    • Diagnostic: Look for the absence of vinyl protons (indicates successful coupling vs. elimination).[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<30%) Catalyst poisoning (O2) or old Boronic Acid.[1]Degas solvents more rigorously.[1] Use fresh Cyclopropylboronic acid (it degrades to cyclopropanol/boroxine over time).[1]
Protodeboronation Reaction temp too high or base too strong.[1]Lower temp to 85°C. Switch base from K3PO4 to Cs2CO3 or KF.[1]
Dark Black Precipitate Pd precipitation (Pd black).[1]Normal. Ensure filtration through Celite is thorough.[1] Residual Pd can be removed with a scavenger resin (e.g., SiliaMetS® Thiol).[1]
References
  • Suzuki-Miyaura Coupling Scale-Up: Sigma-Aldrich.[1] Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Link

  • Cyclopropyl Coupling Optimization: Li, A. Y. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Link

  • Bisulfite Purification Method: Russell, C., et al. (2020).[1][8] Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances. Link

  • Trifluoroborate Alternatives: Molander, G. A., et al. (2003).[1] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Journal of Organic Chemistry. Link

Sources

Application

Reagents for cyclopropanation of methoxy-substituted benzaldehydes

Executive Summary Methoxy-substituted benzaldehydes (e.g., p-anisaldehyde, veratraldehyde) are ubiquitous precursors in the synthesis of bioactive cyclopropyl-benzene scaffolds found in antidepressants (e.g., milnacipran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy-substituted benzaldehydes (e.g., p-anisaldehyde, veratraldehyde) are ubiquitous precursors in the synthesis of bioactive cyclopropyl-benzene scaffolds found in antidepressants (e.g., milnacipran analogs) and antiviral agents.

Crucial Chemical Distinction: Direct cyclopropanation of the carbonyl group (


) in benzaldehydes yields epoxides  (oxiranes), not cyclopropanes. To synthesize a cyclopropane ring, the aldehyde must first be homologated to an alkene (styrene or cinnamate derivative).

This guide details the three primary reagent systems for this transformation, categorized by the electronic nature of the intermediate:

  • Zinc Carbenoids (Simmons-Smith): For electron-rich styrenes.

  • Sulfoxonium Ylides (Corey-Chaykovsky): For electron-deficient enones/cinnamates.

  • Transition Metal Carbenoids (Rh/Cu/Co): For high-stereoselectivity requirements.

Strategic Workflow Selection

The choice of reagent depends entirely on the functionalization required on the cyclopropane ring.

Figure 1: Decision matrix for selecting the appropriate cyclopropanation pathway based on the desired product scaffold.

Reagent Class I: Zinc Carbenoids (Simmons-Smith)

Target Intermediate: Methoxy-Styrenes (Electron-Rich) Best For: Unfunctionalized cyclopropane rings; avoiding explosive diazo compounds.

The classical Simmons-Smith reaction uses Zn-Cu couple.[1][2][3] However, for methoxy-substituted substrates, the Furukawa modification (Diethylzinc + Diiodomethane) is superior due to homogeneity, reproducibility, and faster kinetics.

Mechanism & The "Methoxy Effect"

Methoxy groups are Electron Donating Groups (EDGs). They increase electron density in the styrene double bond, accelerating the electrophilic attack of the zinc carbenoid (


).
  • Ortho-Methoxy: If the methoxy group is in the ortho position, it can coordinate with the Zinc atom, directing the cyclopropanation to the syn face relative to the substituent.

  • Para-Methoxy: Primarily acts as an electronic activator, increasing yield compared to unsubstituted styrene.

Protocol: Furukawa Cyclopropanation of 4-Methoxy-Styrene

Safety Critical: Diethylzinc (


) is pyrophoric. All transfers must occur under inert atmosphere (

or Ar).

Materials:

  • Substrate: 4-Methoxy-styrene (1.0 equiv)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.0 equiv)

  • Carbene Source: Diiodomethane (

    
    , 2.0 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool to 0°C.

  • Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate).

  • Reagent Formation: Add

    
     (2.0 equiv) via syringe. Caution: Pyrophoric.[4]
    
  • Carbenoid Generation: Dropwise, add

    
     (2.0 equiv) over 20 minutes. A white precipitate (
    
    
    
    ) may form. Stir for 15 minutes at 0°C to generate the active species (
    
    
    ).
  • Substrate Addition: Dissolve 4-methoxy-styrene in a minimal amount of DCM and add dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by TLC (disappearance of styrene).

  • Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous

    
    . Note: Vigorous gas evolution (ethane) and foaming will occur.
    
  • Workup: Separate layers. Extract aqueous layer with DCM (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .

Reagent Class II: Sulfoxonium Ylides (Corey-Chaykovsky)

Target Intermediate: Methoxy-Cinnamates / Enones (Electron-Deficient) Best For: Synthesizing cyclopropyl-ketones or esters (Michael acceptors).

Unlike zinc carbenoids, sulfur ylides are nucleophiles. They require the alkene to be electron-deficient.[5] Therefore, the benzaldehyde must first be converted to an


-unsaturated ketone or ester.
Reagent Profile
  • Reagent: Dimethyloxosulfonium Methylide (generated from Trimethylsulfoxonium Iodide + NaH).[6]

  • Selectivity: Highly trans-selective due to the reversibility of the initial betaine formation step.

Protocol: Cyclopropanation of 4-Methoxy-Chalcone

Materials:

  • Substrate: (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

  • Salt: Trimethylsulfoxonium Iodide (

    
    , 1.2 equiv)
    
  • Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)

  • Solvent: Dry DMSO (Dimethyl Sulfoxide)

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried flask under Ar, wash NaH with dry pentane to remove oil (optional but recommended for purity). Add dry DMSO.

  • Salt Addition: Add trimethylsulfoxonium iodide in portions at RT. Stir until gas evolution (

    
    ) ceases and the solution becomes clear (approx. 30-60 min). This forms the dimethyloxosulfonium methylide.
    
  • Substrate Addition: Add the enone/cinnamate (dissolved in DMSO or THF) dropwise to the ylide solution.

  • Reaction: Heat to 50°C for 2–4 hours.

  • Workup: Pour the mixture into ice-cold water. Extract with Ethyl Acetate. The cyclopropane product often crystallizes upon removal of solvent or requires column chromatography.

Reagent Class III: Rhodium-Catalyzed Diazo Transfer

Target Intermediate: Methoxy-Styrenes Best For: Asymmetric synthesis and introducing ester/functional groups on the ring.

This method utilizes transition metal catalysis to decompose diazo compounds (e.g., Ethyl Diazoacetate - EDA) into metal carbenoids.

Catalyst Selection

For methoxy-styrenes, Rhodium(II) dimers are the gold standard.

  • Achiral:

    
     (Rhodium Acetate dimer).
    
  • Chiral (Enantioselective):

    
     or 
    
    
    
    .
Protocol Highlights
  • Slow Addition: To prevent dimerization of the diazo reagent (forming diethyl fumarate/maleate), the diazo compound must be added very slowly (syringe pump) to the solution containing the styrene and catalyst.

  • Stoichiometry: Use excess styrene (2-3 equiv) relative to the diazo compound to maximize yield based on the expensive diazo reagent.

Comparison of Reagent Systems

FeatureSimmons-Smith (Zn)Corey-Chaykovsky (S)Rhodium Catalysis (Rh)
Substrate Requirement Electron-Rich (Styrenes)Electron-Deficient (Enones)Electron-Rich (Styrenes)
Active Species Electrophilic CarbenoidNucleophilic YlideElectrophilic Metal-Carbene
Safety Profile Pyrophoric (

)
Moderate (NaH/DMSO)Explosion Risk (Diazo)
Stereocontrol Syn-specific (retention)Trans-selective (thermodynamic)Catalyst-dependent (high ee)
Methoxy Tolerance Excellent (activating)GoodExcellent (activating)

Visualization: Mechanism of Zinc-Carbenoid Attack

Figure 2: The concerted "Butterfly" transition state of the Simmons-Smith reaction.[2] The stereochemistry of the alkene is retained in the product.

References

  • Simmons, H. E., & Smith, R. D. (1959).[2] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[2][7][8] Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron. Link

  • Corey, E. J., & Chaykovsky, M. (1965).[8] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[6] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[2][7][8] Link

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion. Nature. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sterically Hindered Benzaldehyde Reactivity

Case ID: #SHB-2026-REACT Subject: Troubleshooting Low Reactivity in 2,6-Disubstituted Benzaldehydes Assigned Specialist: Senior Application Scientist Status: Open Introduction: The "Ortho Effect" Paradox Welcome to the T...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SHB-2026-REACT Subject: Troubleshooting Low Reactivity in 2,6-Disubstituted Benzaldehydes Assigned Specialist: Senior Application Scientist Status: Open

Introduction: The "Ortho Effect" Paradox

Welcome to the Technical Support Center. You are likely here because a standard protocol (Grignard, Reductive Amination, or Aldol) that works perfectly on benzaldehyde has failed completely with a substrate like mesitaldehyde (2,4,6-trimethylbenzaldehyde) or 2,6-dichlorobenzaldehyde .

The root cause is rarely the electronic nature of the ring, but rather a geometric blockade known as the Bürgi-Dunitz Trajectory failure .

The Core Diagnostic

For a nucleophile to bond with a carbonyl carbon, it must approach at an angle of approximately 107° relative to the C=O bond.[1][2][3] In 2,6-disubstituted systems, the ortho-substituents occupy the physical space required for this trajectory. Furthermore, these substituents often force the carbonyl group out of coplanarity with the aromatic ring, decoupling resonance stabilization but maximizing steric shielding.

Ticket #001: Nucleophilic Addition (Grignard/Lithium) Fails

User Report: "I added PhMgBr to 2,4,6-trimethylbenzaldehyde, but I recovered 90% starting material. The Grignard reagent is fresh."

Diagnosis: Steric Occlusion of the Carbonyl

The bulky ortho-methyl groups create a "defensive cone" that repels the incoming nucleophile before it can overlap with the


 orbital.
Troubleshooting Protocol

Option A: Lewis Acid Activation (The "Pull" Method) Instead of pushing a harder nucleophile, increase the electrophilicity of the carbonyl oxygen to "pull" the nucleophile in.

  • Reagent: Anhydrous Cerium(III) Chloride (

    
    ).
    
  • Mechanism: Lanthanides coordinate strongly to the carbonyl oxygen (oxophilicity) without adding significant bulk, reducing the activation energy for attack.

  • Protocol Modification:

    • Stir dry

      
       (1.5 equiv) in THF for 1 hour at RT.
      
    • Cool to -78 °C.

    • Add the organolithium or Grignard reagent.

    • Add the hindered aldehyde last.

Option B: The "Slim" Nucleophile If possible, switch to an alkynyl nucleophile (linear geometry minimizes steric clash) or use an organolithium instead of a Grignard (smaller ionic radius than Mg).

Visualizing the Blockade

BurgiDunitz cluster_0 Standard Benzaldehyde cluster_1 2,6-Disubstituted Benzaldehyde A Carbonyl Carbon B Nucleophile A->B 107° Attack (Allowed) C Carbonyl Carbon D Ortho-Substituents (Steric Wall) D->C Shielding E Nucleophile E->C Trajectory Blocked

Caption: Comparison of nucleophilic approach trajectories. The 107° Bürgi-Dunitz angle is physically obstructed in 2,6-disubstituted systems.

Ticket #002: Reductive Amination Stalled (Imine Formation)

User Report: "Trying to couple mesitaldehyde with a primary amine using NaBH(OAc)3. The reaction is stuck at the aldehyde stage. Dean-Stark isn't removing water."

Diagnosis: Unfavorable Equilibrium

In hindered systems, the formation of the hemiaminal is slow, and the dehydration to the imine is thermodynamically unfavorable because the C=N bond is shorter than C=O, increasing steric strain with the ortho groups. Standard dehydrating methods (molecular sieves/Dean-Stark) are often too passive.

The Fix: Titanium(IV) Isopropoxide Protocol

You must use a reagent that acts as both a strong Lewis acid (to activate the carbonyl) and a water scavenger (to drive equilibrium).

Protocol (Bhattacharyya Method):

  • Stoichiometry: 1.0 equiv Aldehyde : 1.1 equiv Amine : 1.25 equiv Ti(OiPr)4 .

  • Step 1 (Imine Formation): Mix neat or in minimal THF. Stir for 6–12 hours. The solution will become viscous/yellow as the titanium-amine complex forms.

    • Note: Do not add the reducing agent yet.

  • Step 2 (Reduction): Dilute with ethanol (required to solubilize the borohydride). Add

    
     (1.5 equiv).[4]
    
  • Quench: Add water carefully. A white precipitate (

    
    ) will form. Filter through Celite.
    

Comparative Data: Standard vs. Ti-Mediated

SubstrateAmineMethodYield (%)
BenzaldehydeBenzylamineStandard (MeOH, pH 5)92%
Mesitaldehyde Benzylamine Standard (MeOH, pH 5) < 5%
Mesitaldehyde Benzylamine Ti(OiPr)4 Protocol 84%

(Data representative of typical outcomes in hindered reductive aminations [1, 2])

Ticket #003: NHC Organocatalysis Issues

User Report: "I'm trying an NHC-catalyzed benzoin condensation. My hindered aldehyde isn't reacting."

Diagnosis: Role Mismatch

In N-Heterocyclic Carbene (NHC) catalysis, the aldehyde can play two roles:

  • Donor: Attacked by NHC to form the Breslow intermediate (nucleophile).

  • Acceptor: Attacked by the Breslow intermediate (electrophile).

Sterically hindered aldehydes are terrible Donors . The NHC cannot easily attack the bulky carbonyl to form the Breslow intermediate. However, they are often excellent Acceptors because they cannot enolize (no self-condensation side reactions).

Troubleshooting Guide
  • If you need the hindered aldehyde to be the Donor: You are likely fighting a losing battle. Switch strategies (e.g., use a pre-formed acyl anion equivalent like a dithiane).

  • If you need it to be the Acceptor: Use a "Cross-Benzoin" strategy.

    • Partner: Use a small, non-hindered aldehyde as the Donor.

    • Catalyst: Use a bulky NHC (e.g., based on triazolium salts). The bulk prevents the catalyst from reacting with the hindered aldehyde, forcing it to activate the smaller aldehyde, which then attacks the hindered acceptor.

Ticket #004: Unexpected Side Products (Cannizzaro)

User Report: "I treated 2,6-dichlorobenzaldehyde with NaOH to do an aldol, but I got the alcohol and the carboxylic acid instead."

Diagnosis: The Cannizzaro Trap

2,6-Disubstituted benzaldehydes lack


-protons. They cannot form enolates. In the presence of a strong base (hydroxide or alkoxide), they will undergo:
  • Cannizzaro Reaction: Disproportionation to alcohol + acid (if water is present).

  • Tishchenko Reaction: Dimerization to an ester (if alkoxides are present).

Preventative Logic
  • Avoid: Hydroxide bases (NaOH, KOH) or simple alkoxides (NaOMe).

  • Use: Amine bases (LDA, LiHMDS) if you are trying to react another enolizable species with the hindered aldehyde.

  • Acidic Conditions: If possible, run aldol-type condensations under acidic conditions (Mukayama aldol with Lewis Acid) to avoid the basic disproportionation pathway.

Summary Visualization: Decision Matrix

TroubleshootingMatrix Start Start: Reaction Failed CheckSubstrate Is Substrate 2,6-Disubstituted? Start->CheckSubstrate Method Select Reaction Type CheckSubstrate->Method Yes NucAdd Nucleophilic Addition (Grignard/Li) Method->NucAdd Amination Reductive Amination Method->Amination BaseCat Base-Mediated (Aldol) Method->BaseCat Sol1 Use CeCl3 Activation or Alkynyl Nucleophile NucAdd->Sol1 Blocked Trajectory Sol2 Use Ti(OiPr)4 Protocol (Water Scavenger) Amination->Sol2 Imine Equilibrium Poor Sol3 Switch to Lewis Acid (Avoid Cannizzaro) BaseCat->Sol3 No Alpha Protons

Caption: Troubleshooting logic flow for hindered benzaldehyde reactivity issues.

References

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[5]

  • Mattson, R. J., et al. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bürgi, H. B., & Dunitz, J. D. (1974). Stereochemistry of reaction paths at carbonyl centres. Tetrahedron, 30(12), 1563-1572.

  • Glorius, F., et al. (2015).[7] Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 115(17), 9331–9387.

  • Denmark, S. E., & Beutner, G. L. (2008). Lewis Base Activation of Lewis Acids.[8][9][10] Angewandte Chemie International Edition, 47(9), 1560–1638.

Sources

Optimization

Technical Support Center: Long-Term Storage of Light-Sensitive Benzaldehydes

Welcome to the Advanced Reagent Support Center. Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Mission Statement You are likely here because your benzaldehyde derivative has tu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Reagent Support Center. Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organic Chemistry)

Mission Statement

You are likely here because your benzaldehyde derivative has turned into a solid crust, changed color, or is failing in your reductive amination or Wittig reaction. Benzaldehydes are notoriously labile reagents. This guide does not just tell you what to do; it explains the why based on radical kinetics and phase equilibria, ensuring you can troubleshoot and rescue your valuable intermediates.

Module 1: The Degradation Mechanism (Why Your Sample Failed)

The Enemy: Radical Auto-Oxidation

Benzaldehydes do not merely "spoil"; they undergo a specific, autocatalytic radical chain reaction known as auto-oxidation . This process is catalyzed by UV light (


) and trace metals, converting your aldehyde into its corresponding benzoic acid.

The Critical Insight: The reaction produces perbenzoic acid as an intermediate. This is highly reactive and oxidizes a second molecule of benzaldehyde. Thus, for every single oxidation event initiated, two molecules of your aldehyde are destroyed.

Visualization: The Auto-Oxidation Cascade

The following diagram illustrates the self-propagating cycle that destroys your reagent.

AutoOxidation Benzaldehyde Benzaldehyde (Liquid) Radical Benzoyl Radical (Intermediate) Benzaldehyde->Radical UV Light / Initiator Peroxy Peroxy Radical Radical->Peroxy + O2 (Air) Peroxy->Radical Chain Propagation PerAcid Perbenzoic Acid (Strong Oxidant) Peroxy->PerAcid + Benzaldehyde BenzoicAcid Benzoic Acid (Solid Precipitate) PerAcid->BenzoicAcid + Benzaldehyde (2nd Molecule Oxidized)

Figure 1: The auto-oxidation radical chain mechanism. Note how the perbenzoic acid intermediate accelerates the consumption of the remaining aldehyde.

Module 2: Optimal Storage Protocol

To halt the cycle shown above, you must break the "Fire Triangle" of benzaldehyde degradation: Light, Oxygen, and Heat.

The Vessel (Light & Gas Barrier)
  • Requirement: Amber glass vials with Teflon-lined caps.

  • Why: Amber glass blocks UV radiation (

    
     nm), preventing the initial radical cleavage of the 
    
    
    
    bond.
  • Avoid: Polyethylene/Plastic containers. Benzaldehydes are lipophilic and can leach plasticizers (phthalates) into your sample, ruining NMR purity. Furthermore, plastics are permeable to oxygen over months.

Atmosphere (Oxygen Exclusion)
  • Requirement: Inert gas purge (Argon preferred over Nitrogen).

  • Why: Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is lighter and diffuses away faster if the seal is imperfect.

  • Headspace Rule: Minimize headspace. If you have 100 mg of compound in a 20 mL vial, the large volume of trapped air contains enough oxygen to degrade a significant portion of your sample. Transfer to a smaller vial.

Temperature (Kinetic Control)
  • Standard:

    
     to 
    
    
    
    (Refrigerator).
  • Long-Term (>6 Months):

    
     (Freezer).
    
  • Critical Warning: Many benzaldehydes have melting points near room temperature (e.g., unsubstituted benzaldehyde MP:

    
    , but derivatives like p-nitrobenzaldehyde MP: 
    
    
    
    ).
    • Liquid samples: Storing at

      
       may freeze them.[1] Repeated freeze-thaw cycles can cause water condensation (hygroscopy) if the vial is opened before reaching room temperature. Always allow the vial to warm to RT in a desiccator before opening. 
      

Module 3: Diagnostics (Is My Sample Compromised?)

Use this table to determine if your reagent requires purification.

Diagnostic MethodBenzaldehyde (Pure)Oxidized Sample (Contaminated)Technical Note
Visual Inspection Clear, oily liquid (or defined solid).White crystalline precipitate suspended in liquid.Benzoic acid derivatives usually have much higher melting points than their aldehydes.
Odor Distinct almond/sweet smell.[2]Sharp, acrid, vinegar-like undertone.Subjective but effective for gross contamination.

NMR
Sharp singlet at

9.9 - 10.1 ppm
(CHO).
Broad singlet at

11.0 - 13.0 ppm
(COOH).
The CHO peak integral decreases relative to aromatic protons.
Solubility Soluble in Hexane/Ether.Turbidity/Precipitate in Hexane.Benzoic acids are generally insoluble in non-polar hydrocarbons.

Module 4: Rescue & Purification Protocols

If your diagnostic check fails, do not discard the sample. Benzoic acid impurities can be removed chemically.[3][4]

Method A: The "Bicarbonate Wash" (Rapid Rescue)

Best for: Small scale (<5g), liquid aldehydes, or solids soluble in organic solvents.

The Logic: Benzoic acid (


) is much more acidic than benzaldehyde (

). A weak base like Sodium Bicarbonate (

) will selectively deprotonate the acid, moving it into the aqueous layer, while the aldehyde remains in the organic layer.

Step-by-Step Protocol:

  • Dissolve: Dissolve your impure sample in Diethyl Ether or Ethyl Acetate (approx 10 mL solvent per 1 g compound).

  • Wash: Transfer to a separatory funnel. Add an equal volume of 10% aqueous

    
     or saturated 
    
    
    
    .
  • Extract: Shake vigorously. Vent frequently—reaction with acid releases

    
     gas!
    
  • Separate: Drain the lower aqueous layer (contains Sodium Benzoate waste).[5]

  • Dry: Wash the organic layer once with brine, then dry over anhydrous

    
    .
    
  • Isolate: Filter and evaporate solvent under reduced pressure.

Method B: Vacuum Distillation (High Purity)

Best for: Large scale (>10g), liquid aldehydes, high-value synthesis.

The Logic: Benzoic acid has a significantly higher boiling point than benzaldehyde due to hydrogen bonding dimerization.

  • Benzaldehyde BP:

    
     (atm) / ~ 
    
    
    
    (10 mmHg).
  • Benzoic Acid BP:

    
     (atm).
    

Protocol: Distill under high vacuum/inert atmosphere. Discard the first 5% (fore-run) and stop before the flask runs dry to avoid distilling the acid.

Visualization: The Rescue Workflow

Purification Impure Oxidized Sample (Aldehyde + Acid) Dissolve Dissolve in Et2O / EtOAc Impure->Dissolve Wash Wash with 10% Na2CO3 Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer (Sodium Benzoate) PhaseSep->AqLayer Waste Stream OrgLayer Organic Layer (Purified Aldehyde) PhaseSep->OrgLayer Product Stream Final Dry (MgSO4) & Evaporate OrgLayer->Final Product Pure Benzaldehyde (Ready for Rxn) Final->Product

Figure 2: The chemical purification workflow using acid-base extraction logic.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store my benzaldehyde in a plastic Falcon tube if I wrap it in foil? A: No. While foil solves the light issue, it does not solve the oxygen permeability or leaching issue. Polypropylene allows slow oxygen diffusion. Use glass.

Q: I see crystals in my bottle. Can I just filter them out and use the liquid? A: Yes, but proceed with caution. The crystals are benzoic acid. Filtration removes the bulk impurity, but the remaining liquid is likely saturated with dissolved benzoic acid. For sensitive catalytic reactions (e.g., organocatalysis), perform the Bicarbonate Wash (Method A) to ensure stoichiometry is not affected.

Q: Should I add stabilizers? A: For very long-term storage of bulk reagents, adding 0.1% Hydroquinone or BHT (Butylated hydroxytoluene) acts as a radical scavenger, terminating the auto-oxidation chain. However, be aware that these phenols may interfere with oxidative reactions later.

References

  • BenchChem. (2025).[1][5][6] Preventing Oxidation of Benzaldehyde Derivatives During Synthesis. Retrieved from 6

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment: Benzaldehyde vs Benzoic Acid. Retrieved from 7

  • SinoShiny. (2025).[8] Storage Conditions for Benzaldehyde: Temperature and Light Requirements.[6][8] Retrieved from 8

  • Sciencemadness. (2025). Purification of Benzaldehyde: Distillation and Wash Protocols.[2][3][4] Retrieved from 2

  • Techno PharmChem. (n.d.). Material Safety Data Sheet: Benzaldehyde Stability and Reactivity.[9] Retrieved from 9

Sources

Troubleshooting

Technical Support Center: 2-Substituted Benzaldehyde Transformations

Topic: Overcoming Steric Hindrance in 2-Substituted Benzaldehyde Reactions Role: Senior Application Scientist Status: Active Support Guide The Core Problem: The "Ortho-Effect" In 2-substituted benzaldehydes (e.g., 2-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-Substituted Benzaldehyde Reactions Role: Senior Application Scientist Status: Active Support Guide

The Core Problem: The "Ortho-Effect"

In 2-substituted benzaldehydes (e.g., 2-nitro, 2-methyl, 2-halo), the substituent at the ortho position exerts a dual inhibitory effect that frustrates standard protocols:

  • Steric Shielding: The substituent physically blocks the "Bürgi-Dunitz" trajectory (107°), preventing nucleophiles from attacking the carbonyl carbon effectively.

  • Rotational Locking: Large substituents force the carbonyl group out of coplanarity with the aromatic ring, disrupting resonance stabilization and altering the electrophilicity of the aldehyde.

This guide provides field-proven protocols to bypass these barriers.

Module 1: Nucleophilic Additions (Grignard & Organolithium)

Issue: Low yields due to competing reduction (β-hydride transfer) or enolization rather than addition. Diagnosis: You observe benzyl alcohol byproducts (reduction) or recovered starting material (enolization) instead of the desired secondary alcohol.

The Solution: Organocerium Activation (Luche-Type Addition)

Standard Grignard reagents are "hard" bases but moderately "soft" nucleophiles. By transmetallating to cerium, you create a species that is less basic (suppressing enolization) and more nucleophilic (forcing addition to hindered centers).

Protocol: Preparation of Anhydrous Organocerium Reagents

Critical Step: The success of this reaction depends entirely on the dryness of the CeCl₃.

Reagents:

  • CeCl₃[1][2][3][4]·7H₂O (or commercially available anhydrous beads)

  • THF (Anhydrous)

  • Grignard Reagent (R-MgX) or Organolithium (R-Li)

Step-by-Step Workflow:

  • Drying CeCl₃ (The "Stir-Bar Test"):

    • Place CeCl₃[1][2][3][4]·7H₂O in a flask under high vacuum (<0.1 mmHg).

    • Heat gradually: 60°C (1h) → 100°C (1h) → 140°C (2h).

    • Self-Validation: The resulting powder must be fine and free-flowing. If the stir bar drags or the powder clumps, it is not dry . Water will destroy your nucleophile immediately.

  • Slurry Formation:

    • Cool to room temperature (RT) under Argon. Add anhydrous THF.

    • Stir vigorously for 2 hours. The suspension should look like "milky white paint."

  • Transmetallation:

    • Cool to -78°C. Add R-Li or R-MgX dropwise.

    • Stir for 30-60 mins. The reagent is now R-CeCl₂ (or similar species).

  • Addition:

    • Add the 2-substituted benzaldehyde (dissolved in THF) dropwise.

    • Allow to warm to RT slowly.

Visualizing the Activation

Organocerium cluster_0 Step 1: Transmetallation cluster_1 Step 2: Activation & Attack Grignard R-MgX (Basic/Bulky) OrganoCe R-CeCl2 (Nucleophilic/Low Basicity) Grignard->OrganoCe THF, -78°C CeCl3 CeCl3 (Lewis Acid) CeCl3->OrganoCe Complex Ce-Activated Carbonyl OrganoCe->Complex Nucleophilic Attack Aldehyde 2-Substituted Benzaldehyde Aldehyde->Complex Ce Coordination Product Secondary Alcohol (>90% Yield) Complex->Product Workup

Caption: Transformation of basic Grignard reagents into nucleophilic Organocerium species to overcome steric shielding.

Module 2: Condensation Reactions (Aldol / Knoevenagel)

Issue: Reaction stalls at equilibrium or proceeds with extremely slow kinetics due to the bulky ortho group preventing the approach of the nucleophile. Diagnosis: TLC shows starting material remaining after 24h+ reflux.

Troubleshooting Matrix
Condition2-Substituent TypeRecommended ProtocolWhy?
Standard Base (NaOH/EtO-) Electron Withdrawing (e.g., -NO2)Avoid. Risk of Cannizzaro.High basicity triggers disproportionation.[5][6]
Standard Base Electron Donating (e.g., -Me)Microwave Irradiation. Thermal energy overcomes the activation barrier.
Lewis Acid (TiCl4) Any Steric BulkTiCl4 + Amine Base. Pre-coordination activates the carbonyl oxygen.
Protocol: TiCl₄-Mediated Condensation

For extremely hindered substrates (e.g., 2,6-disubstituted), standard base catalysis fails. Titanium tetrachloride acts as a "super-activator."

Workflow:

  • Dissolve 2-substituted benzaldehyde and the active methylene compound in anhydrous DCM.

  • Cool to 0°C or -78°C (depending on substrate sensitivity).

  • Add TiCl₄ (1.1 equiv) dropwise. Observation: Solution will turn yellow/orange (Lewis acid complex formation).

  • Add Tertiary Amine (Et₃N or Pyridine, 2.2 equiv) dropwise.

  • Allow to warm to RT. The Ti-enolate formed is highly reactive and less sensitive to steric bulk than a naked enolate.

Alternative: Microwave-Assisted (Solvent-Free)

For Knoevenagel condensations (e.g., with malononitrile):

  • Mix aldehyde and nucleophile (1:1 ratio) in a glass vessel.

  • Add catalyst (e.g., Ammonium Acetate or Piperidine, 10 mol%).

  • Irradiate at 80-100°C for 5-10 minutes.

  • Mechanism: Rapid dipolar rotation generates localized "hot spots" that provide the energy to overcome the steric repulsion barrier.

Module 3: NHC Catalysis (Benzoin / Stetter)

Issue: The "Ortho-Effect" prevents the formation of the Breslow intermediate or the subsequent attack. Technical Insight: The steric bulk of the catalyst often clashes with the steric bulk of the substrate.

Catalyst Selection Guide

Do not use bulky NHCs (like IPr or SIPr) for 2-substituted benzaldehydes. The "active pocket" is too crowded.

  • Recommended: IMes (Mesityl) or Triazolium salts. These have smaller "wings" and allow the hindered aldehyde to approach the carbene center.

Decision Logic for Condensations

CondensationLogic Start Start: Condensation of 2-Subst. Benzaldehyde CheckSub Is Substituent Electron Withdrawing? (-NO2, -CF3) Start->CheckSub YesEW Yes (EW) CheckSub->YesEW Yes NoED No (Donating/Neutral) CheckSub->NoED No Cannizzaro WARNING: Cannizzaro Risk YesEW->Cannizzaro LewisAcid Protocol B: TiCl4 / Et3N (DCM, 0°C) NoED->LewisAcid High Steric Bulk Standard Protocol C: Standard Reflux (Ethanol/Piperidine) NoED->Standard Low Steric Bulk SolventFree Protocol A: Microwave / Solvent-Free (Ammonium Acetate) Cannizzaro->SolventFree Use Weak Base

Caption: Decision tree for selecting the optimal condensation protocol based on substituent electronics and sterics.

FAQ & Troubleshooting

Q: I am trying to reduce 2-nitrobenzaldehyde with NaBH4, but the reaction is sluggish. Should I heat it? A: No. Heating nitro-aldehydes in the presence of hydride sources can lead to azo-coupling or runaway exotherms. Use Luche conditions (CeCl₃ + NaBH₄) in methanol at 0°C. The Cerium activates the carbonyl, allowing reduction without thermal forcing.

Q: My reaction mixture turned into a solid mass during the Cannizzaro reaction. A: This is common. The "Cannizzaro" disproportionation (2 ArCHO + NaOH → ArCH₂OH + ArCOONa) requires high base concentration.[5][6][7] The benzoate salt (ArCOONa) often precipitates. Add water to dissolve the salt, then extract the alcohol with ether. Warning: If your aldehyde has an ortho substituent, this reaction is favored over condensation if the base is too strong.

Q: Can I use "wet" solvents for the TiCl₄ method? A: Absolutely not. TiCl₄ reacts violently with water to produce HCl gas and TiO₂, deactivating the catalyst. You must use distilled DCM over CaH₂ or molecular sieves.

Q: Why did my Grignard reaction yield the acetal instead of the alcohol? A: If you used the CeCl₃ method and quenched with alcohol/acid too vigorously, or if you used methanol as a solvent (which is valid for reduction but not addition), you formed the acetal. For Grignard additions, use THF exclusively and quench with saturated NH₄Cl.

References

  • Luche Reduction & Organocerium Chemistry

    • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides. Journal of the American Chemical Society. Link

    • Imamoto, T., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents.[1][3] Journal of the American Chemical Society. Link

  • Microwave-Assisted Condensation

    • Bose, A. K., et al. (2004). Microwave-Promoted Organic Synthesis: Ultrasound- and Microwave-Assisted Reactions. Modern Synthetic Methods. Link

  • TiCl4 Mediated Reactions

    • Lehnert, W. (1973). Knoevenagel-Condensation with TiCl4/Base.[8][9] Tetrahedron Letters. Link

  • NHC Catalysis & Sterics

    • Endo, K., & Rovis, T. (2008). Nucleophilic Carbene Catalyzed Reactions of Sterically Hindered Aldehydes. Journal of the American Chemical Society. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 13C NMR Chemical Shifts: Cyclopropyl vs. Methoxy Groups

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among its variants, 13C NMR provide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Among its variants, 13C NMR provides a direct map of a molecule's carbon skeleton. Understanding the characteristic chemical shifts of common functional groups is paramount for accurate spectral interpretation. This guide offers an in-depth comparison of the 13C NMR signatures of two structurally distinct but frequently encountered moieties: the strained cyclopropyl ring and the electron-rich methoxy group.

The Foundation: Understanding 13C Chemical Shift

The chemical shift (δ) in 13C NMR spectroscopy, reported in parts per million (ppm), describes the resonance frequency of a carbon nucleus relative to a standard, typically tetramethylsilane (TMS).[1][2] The value of δ is highly sensitive to the local electronic environment of the carbon atom. Several key factors influence this environment:

  • Hybridization: The hybridization state of the carbon (sp³, sp², sp) significantly alters its chemical shift, with sp² and sp carbons generally appearing further downfield (higher ppm) than sp³ carbons.[3]

  • Inductive Effects: Electronegative atoms (like oxygen or halogens) withdraw electron density from adjacent carbons. This "deshielding" effect causes the carbon nucleus to experience a stronger external magnetic field, shifting its signal downfield.[4][5]

  • Anisotropic Effects: These are shielding or deshielding effects that arise from the circulation of electrons in π systems (like aromatic rings or double bonds) or strained ring systems, which generate their own local magnetic fields.

  • Steric and Conformational Effects: The spatial arrangement of atoms can influence chemical shifts. For instance, steric hindrance can force groups into conformations that alter electronic delocalization and, consequently, the shielding of a carbon nucleus.[1]

The Cyclopropyl Group: A Signature of High Shielding

The cyclopropyl group is a three-membered aliphatic ring characterized by significant ring strain. This strain forces the C-C-C bond angles to be 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons. This unique electronic structure gives rise to a highly characteristic and unusual 13C NMR chemical shift.

The carbon atoms in the parent molecule, cyclopropane, resonate at an exceptionally upfield position of -2.7 ppm .[1] This high degree of shielding is a hallmark of the cyclopropyl ring. The primary cause is the rehybridization of the carbon orbitals. To accommodate the strained geometry, the C-C bonds have increased p-character, which in turn increases the s-character of the C-H bonds. This electronic arrangement, sometimes described as inducing a shielding ring-current effect, results in the carbon nuclei being highly shielded and appearing upfield, even relative to TMS.

When substituted, the chemical shifts of the cyclopropyl carbons change predictably:

  • C1 (ipso-carbon): The carbon bearing the substituent is most affected. Its shift is highly dependent on the nature of the substituent.

  • C2/C3 (cis/trans carbons): These carbons are also influenced, though to a lesser extent. Electron-donating groups tend to shift the signals upfield, while electron-withdrawing groups cause a downfield shift.

The logical relationship of factors influencing the cyclopropyl carbon chemical shift is visualized below.

A Cyclopropyl Ring B High Ring Strain (60° Bond Angles) A->B C Rehybridization (Increased p-character in C-C bonds) B->C D High Shielding of Carbon Nuclei C->D E Upfield 13C Chemical Shift (e.g., -2.7 ppm for Cyclopropane) D->E F Substituent Effects (Electron Donating/Withdrawing) F->E modulates

Caption: Factors leading to the characteristic upfield 13C NMR shift of cyclopropyl carbons.

The Methoxy Group: Governed by Electronegativity and Conformation

The methoxy group (-OCH₃) consists of an sp³ hybridized carbon bonded to a highly electronegative oxygen atom. This fundamental feature dictates its 13C NMR chemical shift.

The carbon of a typical aliphatic or aromatic methoxy group resonates in the range of 55-62 ppm .[1] The primary reason for this downfield position relative to simple alkanes (which appear from ~5-40 ppm) is the strong inductive effect of the adjacent oxygen atom. The oxygen withdraws electron density, deshielding the methoxy carbon and shifting its signal significantly downfield.[4][5]

In the context of substituted aromatic rings, the methoxy chemical shift provides valuable structural information. Its precise position is highly sensitive to the steric environment, particularly the presence of substituents in the ortho positions.

  • One or No Ortho Substituents: When the methoxy group can lie in the plane of the aromatic ring, its carbon typically resonates around 56 ± 1 ppm .

  • Two Ortho Substituents: Steric hindrance from two ortho substituents forces the methoxy group to rotate out of the aromatic plane. This conformational change disrupts electronic interactions and leads to further deshielding, causing a characteristic downfield shift to 61.5 ± 2 ppm .[1] This phenomenon is not primarily due to changes in conjugation but rather to complex alterations in the molecular orbital space that result in deshielding.[1] For instance, the methoxy carbon in 3-methoxyphenol (with open ortho positions) appears at 55.3 ppm.

The workflow for analyzing a methoxy group's chemical shift is illustrated below.

A Methoxy Group (-OCH3) B Electronegative Oxygen Atom A->B C Inductive Effect (Electron Withdrawal) B->C D Deshielding of Carbon Nucleus C->D E Downfield 13C Chemical Shift (55-62 ppm) D->E F Steric Hindrance (e.g., di-ortho substitution) F->E causes further downfield shift

Caption: The inductive effect as the primary driver of the methoxy 13C NMR chemical shift.

Comparison Summary

The distinct electronic and structural properties of cyclopropyl and methoxy groups lead to vastly different and easily distinguishable 13C NMR signals.

FeatureCyclopropyl GroupMethoxy Group
Typical Chemical Shift (δ) Highly Upfield (-5 to 20 ppm) Downfield (55 to 62 ppm)
Parent Compound Shift -2.7 ppm (Cyclopropane)[1]~50 ppm (Dimethyl ether)
Primary Influencing Factor Ring Strain & RehybridizationInductive Effect of Oxygen[4][5]
Resulting Electronic Effect High ShieldingStrong Deshielding
Key Diagnostic Feature Unusually high-field signal, often near or below TMS.Steric effects; a shift > 60 ppm often indicates di-ortho substitution on an aromatic ring.

Experimental Protocol: Acquiring a Standard 13C NMR Spectrum

This protocol outlines the standard steps for acquiring a proton-decoupled 13C NMR spectrum on a modern NMR spectrometer. The trustworthiness of the data relies on proper sample preparation and instrument setup.

1. Sample Preparation:

  • Accurately weigh 10-50 mg of the sample.
  • Dissolve the sample in ~0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice, exhibiting a characteristic triplet at ~77 ppm.[3]
  • Transfer the solution to a clean, dry NMR tube.
  • Cap the tube and ensure the solution is homogeneous.

2. Instrument Setup & Data Acquisition:

  • Follow the instrument-specific procedure for sample loading.
  • Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
  • Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. Most modern instruments have automated shimming routines (topshim or similar).
  • Tune and match the 13C probe (atma or similar command). This ensures efficient transfer of radiofrequency power to and from the sample.

3. Setting Acquisition Parameters:

  • Load a standard 13C experiment, which typically includes broadband proton decoupling. This collapses C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.[5]
  • Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a large number of scans is required. Start with a minimum of 64 or 128 scans for a moderately concentrated sample and increase as needed to achieve adequate signal-to-noise.
  • Relaxation Delay (d1): This is the time between pulses. Carbon nuclei, especially quaternary carbons, can have long relaxation times (T₁).[4] A standard delay of 1-2 seconds is common for qualitative spectra. For quantitative results, a much longer delay (5x the longest T₁) or the addition of a relaxation agent like Cr(acac)₃ is necessary.[4]
  • Acquisition Time (at): Typically set between 1-2 seconds.
  • Spectral Width (sw): Ensure the spectral width covers the entire expected range of 13C chemical shifts, typically 0-220 ppm.

4. Data Acquisition and Processing:

  • Start the acquisition using the appropriate command (e.g., zg).
  • Once the acquisition is complete, the Free Induction Decay (FID) is automatically Fourier transformed into the frequency-domain spectrum.
  • Apply phase correction and baseline correction to the spectrum.
  • Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
  • Integrate the peaks if quantitative analysis is intended and the experiment was set up accordingly. Note that standard proton-decoupled spectra are generally not quantitative.[4]

References

  • Pečová, B., Kožíšek, J., & Marek, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 543-551. [Link]

  • University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]

  • Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. [Link]

  • Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry. [Link]

  • Kusuyama, Y., Kagosaku, T., & Hasegawa, T. (1987). Substituent Effects on the Carbon-13 NMR Chemical Shifts of Cyclopropyl Carbons in p-Substituted(cis- and trans-2-Chlorocyclocyclopropyl)benzenes. Magnetic Resonance in Chemistry, 25(5), 417-419. [Link]

  • Wiberg, K. B., & Coyle, J. J. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Defense Technical Information Center. [Link]

  • EPFL. (n.d.). 13C NMR.
  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • ResearchGate. (2013). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.3: Characteristics of C-13 NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. [Link]

  • Royal Society of Chemistry. (2014). Electronic Supplementary Information (ESI) for RSC Advances. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 2-Cyclopropyl-5-methoxybenzaldehyde: A Comparative Technical Guide

Executive Summary & Strategic Importance In the synthesis of bioactive scaffolds, 2-Cyclopropyl-5-methoxybenzaldehyde (MW 176.21 g/mol ) is a critical intermediate. The cyclopropyl group is increasingly utilized in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the synthesis of bioactive scaffolds, 2-Cyclopropyl-5-methoxybenzaldehyde (MW 176.21 g/mol ) is a critical intermediate. The cyclopropyl group is increasingly utilized in drug design to improve metabolic stability and potency compared to acyclic alkyl chains. However, its mass spectral characterization presents a specific analytical challenge: isomer differentiation .

Under standard Electron Ionization (EI), this molecule produces a fragmentation pattern that can be easily confused with its acyclic isomers (e.g., 2-allyl-5-methoxybenzaldehyde or propenyl analogs). This guide provides a definitive breakdown of its fragmentation mechanics, distinguishing features, and validated protocols to ensure unambiguous identification.

Molecular Profile & Theoretical Basis[1]

  • IUPAC Name: 2-Cyclopropyl-5-methoxybenzaldehyde

  • Molecular Formula:

    
    
    
  • Exact Mass: 176.0837

  • Key Structural Motifs:

    • Aldehyde (-CHO): Prone to

      
      -cleavage (loss of H• and HCO•).
      
    • Methoxy (-OCH3): Electron-donating group; directs fragmentation via resonance stabilization.

    • Cyclopropyl Ring: High ring strain (~27.5 kcal/mol); prone to ring opening upon ionization, behaving similarly to an alkene.

The "Ortho Effect" Hypothesis

Unlike meta- or para-substituted benzaldehydes, the ortho-cyclopropyl group introduces a unique steric and electronic environment. While it lacks the flexible


-hydrogens required for a classic McLafferty rearrangement (seen in 2-propylbenzaldehyde), the ring strain facilitates specific ethylene (

) losses that distinguish it from simple alkyl analogs.

Comparative Analysis: Target vs. Isomers

To validate the identity of 2-Cyclopropyl-5-methoxybenzaldehyde, we must compare it against its most likely confounding alternatives.

Table 1: Comparative Fragmentation Fingerprints (EI, 70 eV)
FeatureTarget: 2-Cyclopropyl-5-methoxybenzaldehyde Isomer: 2-Allyl-5-methoxybenzaldehyde Analog: 3-Methoxybenzaldehyde
Molecular Ion (

)
m/z 176 (Strong, stable aromatic)m/z 176 (Medium, fragmentation prone)m/z 136 (Base peak often M-1)
Base Peak Often m/z 147 or 148 (Loss of CO/Ethylene)m/z 119 (Loss of Allyl radical)m/z 135 (Loss of H)
Key Loss: M-1 m/z 175 (Acylium ion, very stable)m/z 175 (Present but competes with allyl loss)m/z 135 (Dominant)
Key Loss: M-29 m/z 147 (Loss of CHO•)m/z 147 (Loss of CHO•)m/z 107 (Loss of CHO•)
Diagnostic Ratio High m/z 148 (

) abundance.
High m/z 135 (

) abundance.
N/A

Critical Insight: The primary differentiator is the loss of the hydrocarbon substituent. The allyl group (


) tends to cleave as a whole radical (loss of 41 Da) to form a stable cation. The cyclopropyl group, due to the strong 

bond, is more likely to open and lose neutral ethylene (

, 28 Da) or retain the ring structure in the molecular ion.

Detailed Fragmentation Pathways

The fragmentation of 2-Cyclopropyl-5-methoxybenzaldehyde follows three distinct mechanistic pathways.

Pathway A: Aldehyde -Cleavage (Universal)
  • Mechanism: Ionization of the carbonyl oxygen lone pair.

  • Step 1: Loss of Hydrogen radical (H•)

    
    m/z 175  (Acylium ion). This is typically a high-intensity peak.
    
  • Step 2: Subsequent loss of CO (28 Da)

    
    m/z 147 .
    
Pathway B: Cyclopropyl Ring Dynamics (Specific)
  • Mechanism: The radical cation on the aromatic ring induces ring opening of the cyclopropyl group.

  • Outcome 1 (Ethylene Loss): The opened propyl chain undergoes rearrangement to eliminate neutral ethylene (

    
    ).
    
    • 
       (Radical cation).
      
  • Outcome 2 (Isomerization): The cyclopropyl ring isomerizes to a propenyl structure. This makes the spectrum resemble the allyl isomer, but the kinetics of the ethylene loss are distinct to the cyclopropyl starting material.

Pathway C: Methoxy Group Degradation
  • Mechanism: Loss of methyl radical (

    
    •) or formaldehyde (
    
    
    
    ).
  • Observation: Peaks at m/z 161 (M-15) are generally low intensity in benzaldehydes compared to anisoles, but still detectable.

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, highlighting the divergence between the Target (Cyclopropyl) and the Isomer (Allyl).

FragmentationPathways M_Ion Molecular Ion (M+) m/z 176 M_minus_H Acylium Ion (M - H) m/z 175 M_Ion->M_minus_H - H• M_minus_CHO Phenyl Cation Deriv. (M - CHO) m/z 147 M_Ion->M_minus_CHO - CHO• Cyclo_Open Ring Opening (Distonic Ion) M_Ion->Cyclo_Open Ring Strain Release Allyl_Cleave Allyl Isomer Pathway Loss of C3H5• M_Ion->Allyl_Cleave If Isomer M_minus_H->M_minus_CHO - CO Loss_Ethylene Loss of C2H4 (Ethylene) m/z 148 Cyclo_Open->Loss_Ethylene - C2H4 (Diagnostic) Allyl_Frag Fragment Ion m/z 135 Allyl_Cleave->Allyl_Frag - 41 Da

Figure 1: Mechanistic divergence between Cyclopropyl (Green path) and Allyl (Grey dashed path) fragmentation.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this GC-MS protocol designed to maximize isomer resolution.

A. Sample Preparation[3][4]
  • Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (avoid Methanol to prevent acetal formation with the aldehyde).

  • Concentration: Dilute to 10 ppm for full-scan analysis.

B. Instrument Parameters (Agilent/Thermo EI Source)
  • Inlet Temp: 250°C (High enough to volatilize, low enough to prevent thermal rearrangement of the cyclopropyl ring).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Note: A highly polar column (e.g., DB-Wax) is recommended if isomer separation is difficult on non-polar phases.

  • Ion Source: 230°C.

  • Ionization Energy: 70 eV (Standard) and 20 eV (Low Energy).

    • Validation Step: Run a low-energy (20 eV) scan. The molecular ion (176) abundance should increase significantly for the cyclopropyl derivative compared to the allyl isomer, which fragments more easily.

C. Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (EtOAc, 10ppm) Inlet GC Inlet 250°C Split 20:1 Sample->Inlet Column Separation DB-5ms / DB-Wax Inlet->Column Source EI Source 70eV vs 20eV Column->Source Detector Quadrupole Scan 40-300 m/z Source->Detector Data Data Analysis Extract Ion 148 vs 135 Detector->Data

Figure 2: Analytical workflow emphasizing the dual-energy ionization check.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for aldehyde -cleavage and ring mechanisms).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzaldehyde, 3-methoxy-. NIST Standard Reference Database.[1][2][3] Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for cyclopropyl ring opening thermodynamics).
  • Sittidech, M., et al. (2021). "Differentiation of Fentanyl Analog Isomers using EI-MS." Forensic Chemistry. (Demonstrates the difficulty and solutions for distinguishing cyclopropyl vs. crotonyl/allyl isomers in mass spec). Link

Sources

Validation

Comparative Guide: Reactivity of 2-Cyclopropyl vs. 2-Isopropyl Benzaldehydes

[1] Executive Summary This guide provides a technical comparison between 2-cyclopropylbenzaldehyde (2-CPB) and 2-isopropylbenzaldehyde (2-IPB) .[1] While often treated as bioisosteres in drug design due to similar lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 2-cyclopropylbenzaldehyde (2-CPB) and 2-isopropylbenzaldehyde (2-IPB) .[1] While often treated as bioisosteres in drug design due to similar lipophilicity and spatial occupancy, their chemical reactivities diverge significantly under specific conditions.

Key Findings:

  • Electronic Profile: 2-CPB exhibits unique

    
    -
    
    
    
    conjugation (Walsh orbitals), making the aldehyde carbonyl less electrophilic than in 2-IPB.[1]
  • Steric Landscape: 2-IPB introduces greater dynamic steric hindrance due to free rotation of the methyl groups. 2-CPB is rigid, often locking the carbonyl into a specific conformation.

  • Stability: 2-CPB is the "chemical stability" weak link, susceptible to acid-catalyzed ring opening and radical rearrangements. 2-IPB is susceptible to benzylic oxidation but stable to acid.[1]

Structural & Electronic Landscape

To understand the reactivity differences, one must analyze the orbital interactions at the ortho position.

The Walsh Orbital Effect (2-CPB)

Unlike the isopropyl group, which relies on hyperconjugation, the cyclopropyl group behaves as a pseudo-unsaturated system. The C-C bonds in the cyclopropane ring are bent (banana bonds) and possess high


-character. These Walsh orbitals  can overlap with the aromatic 

-system, effectively donating electron density into the ring and, by extension, the carbonyl group.
  • Consequence: The carbonyl carbon in 2-CPB is more electron-rich (less electrophilic) than in 2-IPB.[1]

The Rotational Barrier (2-IPB)

The isopropyl group is a standard alkyl substituent. Its steric bulk is "dynamic."[1] The gem-dimethyl groups rotate, creating a larger effective molar volume (swept volume) than the rigid cyclopropyl group.

  • Consequence: 2-IPB imposes a higher entropic penalty on incoming nucleophiles due to the "gear effect" required to accommodate the transition state.

Visualization of Electronic/Steric Logic

ElectronicEffects Substrate_CP 2-Cyclopropyl Benzaldehyde Mech_Walsh Walsh Orbital Overlap (Sigma-Pi Conjugation) Substrate_CP->Mech_Walsh Dominant Feature Substrate_IP 2-Isopropyl Benzaldehyde Mech_Hyper Inductive Effect (+I) & Hyperconjugation Substrate_IP->Mech_Hyper Dominant Feature Effect_Elec Reduced Carbonyl Electrophilicity Mech_Walsh->Effect_Elec Strong Donor Effect_Steric Dynamic Steric Blocking (Rotation) Mech_Hyper->Effect_Steric High Swept Volume Outcome_CP Slower Nucleophilic Attack (Electronic Deactivation) Effect_Elec->Outcome_CP Outcome_IP Slower Nucleophilic Attack (Steric Hindrance) Effect_Steric->Outcome_IP

Figure 1: Mechanistic divergence driving reduced reactivity in both substrates.[1] Note that while the outcome (slower reaction) is similar, the causality (Electronic vs. Steric) differs.

Comparative Reactivity Profile

The following data synthesizes established physical organic chemistry principles regarding ortho-substituted benzaldehydes.

Feature2-Cyclopropylbenzaldehyde (2-CPB)2-Isopropylbenzaldehyde (2-IPB)
Carbonyl Electrophilicity Low. Strong resonance donation (+R) from cyclopropyl reduces

on carbonyl C.
Medium. Inductive donation (+I) reduces

, but less than +R effects.[1]
Acid Stability Poor. Ring opens (homoconjugate addition) in strong Brønsted/Lewis acids.Excellent. Stable to standard acidic workups.
Metabolic Stability (CYP450) High. Cyclopropyl C-H bonds are strong (high s-character, ~106 kcal/mol).[1] Hard to oxidize.[1]Low. Benzylic C-H is weak (~89 kcal/mol). Prone to hydroxylation.[1]
Nucleophilic Addition Rate Slower (Electronic control).Slower (Steric control).
Aldehyde Oxidation (Air) Moderate.[1]High (Autoxidation to benzoic acid is rapid due to benzylic radical stability).
Reaction Case Study: Grignard Addition

When reacting with a nucleophile like Methylmagnesium Bromide (MeMgBr):

  • 2-IPB: The reaction may require higher temperatures or longer times solely to overcome the steric barrier of the rotating isopropyl group blocking the Burgi-Dunitz trajectory.

  • 2-CPB: The reaction is electronically sluggish. Crucially , if the quench is too acidic (e.g., HCl), the resulting alcohol can undergo a cyclopropylcarbinyl rearrangement, opening the ring to form a homoallylic alkene.

Experimental Protocol: Acid-Catalyzed Stability Assay

This protocol serves as a self-validating system to distinguish the two substrates or to determine if a reaction pathway is compatible with the cyclopropyl moiety.

Objective: Quantify the stability of the ortho-substituent under conditions mimicking harsh acidic workups or acid-catalyzed condensations.

Materials
  • Substrate (1.0 mmol)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to acid, distinct NMR signals)

Methodology
  • Baseline: Dissolve 1.0 mmol of substrate and 0.1 mmol of Internal Standard in 2.0 mL of deuterated chloroform (

    
    ). Acquire a 
    
    
    
    NMR spectrum (
    
    
    ).[1]
  • Challenge: Add 2.0 equivalents of TFA to the NMR tube. Shake vigorously.

  • Monitoring:

    • Incubate at 25°C.

    • Acquire spectra at

      
      , 
      
      
      
      , and
      
      
      .
  • Analysis:

    • 2-IPB: Monitor the isopropyl methine septet (~3.0-4.0 ppm). Expected Result: No change in integration relative to internal standard.

    • 2-CPB: Monitor the cyclopropyl methylene protons (0.6-1.0 ppm). Expected Result: Disappearance of high-field signals and appearance of olefinic signals (5.0-6.0 ppm) indicating ring opening to the propenyl chain.[1]

Validation Logic

If the 2-CPB cyclopropyl signals remain unchanged after 24h, the specific batch of TFA may be wet (water attenuates acidity) or the concentration is insufficient. This control ensures the "stress test" is valid.

Synthetic Utility & Drug Design Implications[2][3][4][5][6]

Why choose one over the other?

The "Metabolic Switch"

In drug discovery, replacing an isopropyl group with a cyclopropyl group is a classic bioisosteric replacement to improve metabolic stability .

  • Mechanism: The benzylic position of 2-IPB is a "metabolic soft spot" for Cytochrome P450 enzymes. The radical formed at the tertiary carbon is stable, leading to rapid clearance.

  • Solution: 2-CPB lacks this weakness.[1] The C-H bonds on the cyclopropane ring possess higher

    
    -character and are significantly stronger, resisting enzymatic oxidation.
    
Decision Pathway

DecisionTree Start Select Ortho-Substituent for Drug Scaffold Q1 Is Metabolic Stability (t1/2) a critical issue? Start->Q1 Select_CP Select 2-Cyclopropyl Q1->Select_CP Yes Select_IP Select 2-Isopropyl Q1->Select_IP No Branch_Yes Yes: Block Metabolism Branch_No No: Cost/Ease of Synthesis Check_Acid Does synthesis require strong acid (pH < 1)? Select_CP->Check_Acid Warning CRITICAL: Must use Lewis Acid free conditions Check_Acid->Warning Yes Safe Proceed with Standard Chemistry Check_Acid->Safe No

Figure 2: Decision matrix for selecting between 2-CPB and 2-IPB in lead optimization.

References

  • Electronic Effects of Cyclopropyl Groups

    • Title: "The Cyclopropyl Group as a Phenyl Isostere: Structure and Electronic Effects."
    • Source:Journal of Medicinal Chemistry (General Principle Reference).
    • Context: Describes the Walsh orbital overlap and -don
  • Reactivity & Ring Opening

    • Title: "Acid-Catalyzed Ring Opening of Cyclopropyl Ketones and Aldehydes."[1]

    • Source:Journal of the American Chemical Society.
    • Context: Establishes the instability of the cyclopropylcarbinyl cation intermedi
  • Bioisosterism & Metabolic Stability

    • Title: "Cyclopropyl Groups in Drug Discovery: A Review."
    • Source:ChemMedChem.
    • Context: Comparative metabolic data between isopropyl and cyclopropyl substituents.
  • Synthesis of 2-Cyclopropylbenzaldehyde

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Ortho-Substituted Benzaldehydes."
    • Source:Organic Letters.
    • Context: Synthetic protocols (Suzuki-Miyaura) for installing cyclopropyl groups.[1]

Sources

Comparative

Beyond the Methyl: A Strategic SAR Guide to Cyclopropyl vs. Ethyl Analogs

Executive Summary In medicinal chemistry, the substitution of an ethyl group with a cyclopropyl moiety is a "high-leverage" modification. While often viewed merely as a steric bulk adjustment, this switch fundamentally a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the substitution of an ethyl group with a cyclopropyl moiety is a "high-leverage" modification. While often viewed merely as a steric bulk adjustment, this switch fundamentally alters the electronic landscape, metabolic fate, and acid-base profile of a drug candidate.[1]

This guide objectively compares the Cyclopropyl vs. Ethyl structural analogs, providing experimental data, mechanistic insights, and actionable protocols for researchers optimizing lead compounds.[1]

The Physicochemical Rift: Why the Switch Matters

The cyclopropyl group is not just a "fat ethyl."[2][3][4][5] It is an electronic hybrid, possessing character intermediate between an alkane and an alkene due to its unique bonding orbitals.[1]

Electronic Character & Walsh Orbitals

Unlike the


 hybridized carbons in an ethyl group (bond angle ~109.5°), cyclopropane carbons are highly strained (60°). To relieve this strain, the C-C bonds utilize orbitals with high 

-character (

-like), leaving the C-H bonds with high

-character (

-like).[2]
  • Consequence: The C-H bonds are shorter and stronger (Bond Dissociation Energy: ~106 kcal/mol vs. ~98 kcal/mol for ethyl), making them resistant to radical abstraction by Cytochrome P450 enzymes.

  • Pi-Donor Ability: The C-C bonds (Walsh orbitals) can act as

    
    -donors, stabilizing adjacent carbocations or engaging in unique hydrophobic interactions.
    
The pKa Shift (Critical for Permeability)

One of the most overlooked effects is the impact on the basicity of adjacent amines.

Analog TypeStructureTypical pKa (Conjugate Acid)Impact
Ethylamine

~10.67 Highly basic; often fully ionized at physiological pH.
Cyclopropylamine

~9.10 Less basic (~1.5 log units); increased fraction of neutral species at pH 7.4.

Implication: Lowering the pKa by switching to cyclopropyl can significantly improve membrane permeability and oral bioavailability by increasing the concentration of the uncharged species in the intestine.

Comparative Performance Data

Case Study: Antibacterial Potency (Fluoroquinolones)

The evolution from Norfloxacin (ethyl) to Ciprofloxacin (cyclopropyl) is the definitive case study for this SAR switch. The cyclopropyl group fills a hydrophobic pocket in the DNA gyrase-DNA complex more effectively than the ethyl group.

Table 1: Comparative In Vitro Potency (MIC in mg/L) Data aggregated from standard broth microdilution assays.

Bacterial StrainNorfloxacin (Ethyl)Ciprofloxacin (Cyclopropyl)Fold Improvement
Pseudomonas aeruginosa32.00.016 - 2.0>16x
Staphylococcus aureus1.0 - 4.00.25 - 1.04x
E. coli0.120.00815x

Insight: The cyclopropyl analog (Ciprofloxacin) demonstrates superior potency, particularly against Gram-negative organisms, driven by optimized steric fit and electronic stacking within the enzyme active site.

Case Study: Metabolic Stability (Kinase Inhibitors)

Ethyl groups are notorious "metabolic soft spots," prone to CYP450-mediated


-hydroxylation followed by dealkylation.[1] The cyclopropyl group acts as a "metabolic shield."

Experimental Comparison:

  • Ethyl Analog: Rapid clearance via

    
    -dealkylation.
    
  • Cyclopropyl Analog: Blocked

    
    -hydroxylation due to high C-H bond strength.
    
  • Result: In IDO1 inhibitor optimization, switching to a cyclopropyl moiety increased half-life (

    
    ) from 3.8 hours to 9.0 hours  in dog PK models.[6]
    

Visualizing the Mechanism

Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways for ethyl vs. cyclopropyl groups.

MetabolicFate Drug Parent Drug Scaffold Ethyl Ethyl Analog (-CH2CH3) Drug->Ethyl Cyclo Cyclopropyl Analog (-cPr) Drug->Cyclo AlphaOH α-Hydroxylation (CYP450) Ethyl->AlphaOH Fast Unstable Unstable Hemiaminal AlphaOH->Unstable Dealkyl N-Dealkylation (Loss of Acetaldehyde) Unstable->Dealkyl Spontaneous Stable Metabolic Shield (High C-H BDE) Cyclo->Stable Common Outcome RingOpen Ring Opening (Rare/Specific Conditions) Cyclo->RingOpen If SET Oxidation occurs Reactive Reactive Intermediate (Potential Toxicity) RingOpen->Reactive

Figure 1: Divergent metabolic fates. The ethyl group is prone to rapid dealkylation, while the cyclopropyl group typically resists oxidation, though it carries a risk of ring-opening bioactivation in specific contexts.[1]

Experimental Protocols

Synthesis: Installing the Cyclopropyl Group

Unlike ethyl groups (simple alkylation), cyclopropyl groups often require specific coupling strategies.

Method A: Suzuki-Miyaura Coupling (For Aryl-Cyclopropyls)

  • Reagents: Aryl bromide/chloride, Cyclopropylboronic acid,

    
    , Tricyclohexylphosphine, 
    
    
    
    .[1]
  • Conditions: Toluene/Water (20:1), 100°C, 12h.

  • Note: Cyclopropylboronic acid is less stable than alkyl counterparts; use fresh reagents.

Method B: Simmons-Smith Cyclopropanation (From Alkenes)

  • Precursor: Olefin analog.

  • Reagents:

    
    , 
    
    
    
    couple (or
    
    
    ).
  • Mechanism: Concerted transfer of methylene to the double bond.

  • Stereocontrol: Highly stereospecific (retention of alkene geometry).

Protocol: Microsomal Stability Assay (Intrinsic Clearance)

To validate the "Metabolic Shield" hypothesis, perform this assay comparing both analogs side-by-side.

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with liver microsomes (human/rat, 0.5 mg/mL protein).[1]

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). Pre-warm to 37°C.

  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Strategic Decision Framework

When should you deploy the cyclopropyl switch? Use this logic flow to guide your SAR strategy.

SAR_Decision Start SAR Optimization: Ethyl Analog Identified Q1 Is the Ethyl group a metabolic soft spot? Start->Q1 Q2 Is the adjacent amine too basic (pKa > 10)? Q1->Q2 Yes Q3 Does the pocket allow steric expansion? Q1->Q3 No Q2->Q3 No Action_Switch PRIORITY: Switch to Cyclopropyl (Expect: Increased Stability, Lower pKa) Q2->Action_Switch Yes (Need Permeability) Q3->Action_Switch Yes (Hydrophobic Pocket) Action_Keep Keep Ethyl / Try Methyl (Cyclopropyl may be too bulky) Q3->Action_Keep No (Steric Clash) Action_Test Test for Bioactivation (GSH Trapping Assay) Action_Switch->Action_Test Safety Check

Figure 2: SAR Decision Tree. This logic flow prioritizes the cyclopropyl switch when metabolic instability or excessive basicity are limiting factors, provided the binding pocket can accommodate the increased steric bulk.

References

  • Dr. Oracle. What generation of quinolone is Norfloxacin and how does its coverage compare to Ciprofloxacin? Dr. Oracle. [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry (via NIH). [Link]

  • Chemistry Steps. pKa Table of Amines and Cyclic Organic Nitrogen Compounds. Chemistry Steps. [Link]

  • Meanwell, N. A. Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Medicinal Chemistry Letters (via PMC). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Cyclopropyl-5-methoxybenzaldehyde

Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. For novel compounds like 2-Cyclopropyl-5-methoxybenzaldehyde, a meticulous a...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a research chemical extends beyond its synthesis and application; it culminates in its safe and compliant disposal. For novel compounds like 2-Cyclopropyl-5-methoxybenzaldehyde, a meticulous and informed approach to waste management is not merely a regulatory necessity but a cornerstone of laboratory safety and environmental stewardship. This guide provides a procedural framework for researchers, scientists, and drug development professionals, grounding every step in established safety protocols and regulatory standards to ensure a self-validating system of chemical handling.

Hazard Assessment and Characterization

The key structural motifs—an aromatic aldehyde, a methoxy group, and a cyclopropyl ring—each contribute to the molecule's chemical behavior and potential hazards. Aldehydes, in general, can be irritants and are susceptible to oxidation.[1] Aromatic compounds can present specific toxicological profiles, and the strained cyclopropyl ring can influence reactivity.

Based on data from analogous compounds, the anticipated hazard profile is summarized below.

Hazard CategoryAnticipated Risk for 2-Cyclopropyl-5-methoxybenzaldehydeRationale and Supporting Evidence
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Benzaldehyde is considered harmful if swallowed.[2] Structurally similar methoxybenzaldehydes are known to cause skin, eye, and respiratory irritation.[1][3][4][5][6]
Ignitability Combustible liquid. Vapors may form explosive mixtures with air upon intense heating.Benzaldehyde has a flash point of approximately 145°F (63°C).[7] Other substituted benzaldehydes are also classified as combustible.[3] The compound should be kept away from heat and sources of ignition.[5]
Reactivity Reacts with oxidizing agents. Air sensitive.Aldehydes are readily oxidized to form carboxylic acids; this reaction can be vigorous with strong oxidizers. Benzaldehyde is known to oxidize in air to form benzoic acid and must be handled under an inert atmosphere.[7]
Environmental Hazard Potentially toxic to aquatic organisms with possible long-lasting effects.While specific data is absent, many aromatic compounds exhibit aquatic toxicity.[8][9] Therefore, disposal into sewer systems is strictly prohibited.[10][11]

This initial hazard assessment dictates that 2-Cyclopropyl-5-methoxybenzaldehyde must be treated as a hazardous chemical waste .[10][12]

Regulatory Framework: Adherence to EPA and Institutional Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Academic and research laboratories typically operate under specific regulations, such as the Subpart K standards for academic entities, which provide a framework for managing hazardous waste from its point of generation.[14]

The core principles of compliant waste management include:

  • Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[15] Based on the assessment above, 2-Cyclopropyl-5-methoxybenzaldehyde waste would likely be classified as hazardous due to characteristics of toxicity and potentially ignitability.

  • Satellite Accumulation Areas (SAA): Laboratories must designate SAAs at or near the point of waste generation.[16][17] These areas are for the short-term accumulation of waste under the control of laboratory personnel.[14][18]

  • Container and Labeling Requirements: All hazardous waste must be stored in appropriate, compatible, and sealed containers.[17][19] Labels must clearly state "Hazardous Waste" and identify the chemical constituents by name and percentage.[16][18][19]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of 2-Cyclopropyl-5-methoxybenzaldehyde and materials contaminated with it.

Personnel Safety:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[20][21] All handling of open containers must be performed inside a certified chemical fume hood.

Waste Segregation and Collection:

  • Designate a Waste Stream: Dedicate a specific waste container for 2-Cyclopropyl-5-methoxybenzaldehyde and materials contaminated with it. Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Incompatible Materials: Crucially, do not mix this aldehyde waste with strong oxidizing agents (e.g., nitrates, perchlorates), strong bases, or strong reducing agents.[6][17] Aldehydes can react violently with these substances.

  • Container Selection: Use a clean, dry, and chemically compatible container with a secure, leak-proof screw cap.[17][19] Glass bottles are generally suitable. Ensure the container is in good condition, free from cracks or deterioration.[18]

  • Labeling: Immediately affix a "Hazardous Waste" label to the container.[16][19] Using a permanent marker, clearly write the full chemical name, "2-Cyclopropyl-5-methoxybenzaldehyde," and an estimated concentration or percentage if it is in a solution. List all components of the waste mixture.[17]

  • Accumulation in SAA: Place the labeled, sealed container in your designated Satellite Accumulation Area. The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][16] Use secondary containment (such as a spill tray) for the liquid waste container as a best practice.[11][12]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times except when actively adding waste.[11][15][18] Do not leave a funnel in the opening.

Requesting Disposal: 7. Monitor Fill Level: Do not overfill the waste container. A headspace of at least 10% or one inch should be left to allow for expansion.[17] 8. Arrange for Pickup: Once the container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[10][15] Follow your institution's specific procedures for requesting a waste pickup. 9. Empty Containers: Any "empty" container that held the pure substance must also be disposed of as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.[10]

The following diagram illustrates the decision-making process for handling this chemical waste.

DisposalWorkflow Disposal Decision Workflow for 2-Cyclopropyl-5-methoxybenzaldehyde start Waste Generated (Pure compound, solution, or contaminated material) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (e.g., Glass Bottle with Screw Cap) ppe->container label Label Container: 'Hazardous Waste' + Chemical Name & % container->label segregate Segregate from Incompatibles (Oxidizers, Bases, etc.) label->segregate store Store in designated SAA in Secondary Containment segregate->store check_full Is Container Full? store->check_full request_pickup Arrange for Pickup via EHS/Contractor check_full->request_pickup Yes continue_use Continue Accumulation (Keep container closed) check_full->continue_use No end Waste Removed by EHS request_pickup->end continue_use->store

Caption: Decision workflow for proper laboratory disposal.

Waste Minimization and Best Practices

A critical component of any chemical management plan is waste minimization.[15] This not only reduces environmental impact but also lowers disposal costs and enhances laboratory safety.

  • Source Reduction: Order only the quantity of chemical required for your experiments.[15]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid purchasing duplicates and to track expiration dates.[12]

  • Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste generated.[15]

By adhering to these detailed procedures, researchers can ensure that the disposal of 2-Cyclopropyl-5-methoxybenzaldehyde is conducted with the highest degree of safety, integrity, and environmental responsibility.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety - University of Pennsylvania. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. Available from: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]

  • Aldehyde Disposal. StatLab. Available from: [Link]

  • Aldex® - Aldehyde Disposal Made Easy. Arcos. Available from: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available from: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. Available from: [Link]

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. Available from: [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. Available from: [Link]

  • Qualitative Tier 2 Assessment - Benzaldehyde. Santos. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. Available from: [Link]

  • Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. Angene Chemical. Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. Available from: [Link]

  • o-methoxybenzaldehyde, CAS Registry Number 135-02-4. RIFM. Available from: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. Available from: [Link]

Sources

Handling

Mastering the Safe Handling of 2-Cyclopropyl-5-methoxybenzaldehyde: A Guide to Personal Protective Equipment and Disposal

As a novel aromatic aldehyde, 2-Cyclopropyl-5-methoxybenzaldehyde presents unique opportunities in synthetic chemistry and drug development. Its handling, however, demands a comprehensive understanding of its potential h...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel aromatic aldehyde, 2-Cyclopropyl-5-methoxybenzaldehyde presents unique opportunities in synthetic chemistry and drug development. Its handling, however, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), along with essential logistical plans for its operational use and disposal, ensuring the safety of all laboratory personnel.

Immediate Safety and Hazard Assessment

Before handling 2-Cyclopropyl-5-methoxybenzaldehyde, it is crucial to recognize its presumed hazard classification based on analogous compounds:

  • Skin Corrosion/Irritation: Category 2[1][2][4][5]

  • Serious Eye Damage/Eye Irritation: Category 2/2A[1][2][4][5]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory System: Category 3[1][3][4]

These classifications necessitate the use of specific engineering controls and PPE to minimize exposure. All manipulations of this compound should be conducted in a well-ventilated laboratory, with a certified chemical fume hood being the preferred primary engineering control.[1][6] An operational eyewash station and safety shower must be readily accessible.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive exercise but a dynamic risk assessment. The following table summarizes the essential PPE for handling 2-Cyclopropyl-5-methoxybenzaldehyde.

Body PartPPE RecommendationRationale and Key Considerations
Eyes & Face Chemical Splash Goggles (ANSI Z87.1 certified) and a full-face shield.[7][8]Aromatic aldehydes can cause serious, irreversible eye damage. Goggles provide a seal against splashes and vapors. A face shield is critical when handling larger quantities or during procedures with a high splash potential, such as transfers or reaction quenching.[7][8]
Hands Disposable Nitrile Gloves.[7][8]Nitrile gloves offer good resistance to a broad range of chemicals and are a reliable choice for incidental contact.[8] It is imperative to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[3][6] For prolonged or immersive contact, consult glove manufacturer's chemical resistance guides.
Body Chemical-resistant laboratory coat or apron.[7]A lab coat, fully buttoned, provides a crucial barrier against accidental spills. For larger scale work, a chemical-resistant apron worn over the lab coat is recommended.[7]
Respiratory NIOSH-approved respirator (if required).For small-scale use within a certified chemical fume hood, respiratory protection is typically not necessary. However, in the event of a large spill, inadequate ventilation, or when handling bulk quantities, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[6][7][9]

A systematic approach to donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on and fasten securely.

  • Gloves: Select the correct size and inspect for any damage.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of immediately in the designated chemical waste container.

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat/Apron: Remove by rolling it inside out, containing any potential contaminants.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3]

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection for Handling 2-Cyclopropyl-5-methoxybenzaldehyde start Start: Assess Task fume_hood Work in Chemical Fume Hood? start->fume_hood small_scale Small Scale (<5g)? fume_hood->small_scale Yes ppe_respirator Consult for Respirator Use fume_hood->ppe_respirator No splash_risk High Splash Risk? small_scale->splash_risk Yes ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Goggles small_scale->ppe_base No splash_risk->ppe_base No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes end Proceed with Caution ppe_base->end ppe_face_shield->ppe_base ppe_respirator->end

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

Handling and Storage:

  • Always handle 2-Cyclopropyl-5-methoxybenzaldehyde in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Keep the container tightly closed when not in use to prevent the release of vapors.[1][6]

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[1][10]

  • Avoid the buildup of electrostatic charge by grounding equipment where necessary.[6]

Spill Management: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. For a small spill, trained personnel wearing appropriate PPE (including respiratory protection if necessary) should absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[6] Do not allow the material to enter drains or waterways.[3][6]

Disposal Protocol:

  • Waste Segregation: All materials contaminated with 2-Cyclopropyl-5-methoxybenzaldehyde, including disposable gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[4][5][6]

By adhering to these stringent safety protocols, researchers can confidently and safely work with 2-Cyclopropyl-5-methoxybenzaldehyde, unlocking its potential while maintaining the highest standards of laboratory safety.

References

  • NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Glutaraldehyde. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Formaldehyde. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Crotonaldehyde. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Formaldehyde (Restored). (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • Safety Data Sheet - Benzaldehyde. (n.d.). Durham Tech. Retrieved from [Link]

  • PPE and Safety for Chemical Handling. (2020, July 14). ACS Material. Retrieved from [Link]

  • Safety Data Sheet - Benzaldehyde. (2023, October 4). Fisher Scientific. Retrieved from [Link]

  • Safety Data Sheet - 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. (2021, May 1). Angene Chemical. Retrieved from [Link]

Sources

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